Mal-PEG4-VA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C26H42N4O11 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H42N4O11/c1-18(2)24(25(35)28-19(3)26(36)37)29-21(32)7-10-38-12-14-40-16-17-41-15-13-39-11-8-27-20(31)6-9-30-22(33)4-5-23(30)34/h4-5,18-19,24H,6-17H2,1-3H3,(H,27,31)(H,28,35)(H,29,32)(H,36,37)/t19-,24-/m0/s1 |
InChI Key |
JQKQDAYKTXEJOZ-CYFREDJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mal-PEG4-VA Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mal-PEG4-VA linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells. This cleavable linker system is engineered for stability in systemic circulation and for specific enzymatic cleavage within the tumor cell microenvironment. This guide provides a comprehensive overview of the this compound linker, including its chemical structure, mechanism of action, and key performance characteristics. Detailed experimental protocols for ADC conjugation, purification, and characterization are provided, alongside a summary of relevant quantitative data to aid in the strategic design of next-generation ADCs.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a pivotal component of an ADC, connecting the antibody to the payload and profoundly influencing the ADC's therapeutic index, efficacy, and pharmacokinetic profile. An ideal linker must be stable in the bloodstream to prevent premature drug release and systemic toxicity, yet be efficiently cleaved to release the payload upon internalization into the target cancer cell. The this compound linker is a member of the enzymatically cleavable linker family, designed to be selectively processed by lysosomal proteases.
The this compound Linker: A Detailed Profile
The this compound linker is a heterobifunctional linker composed of three key functional units: a maleimide group, a polyethylene glycol (PEG) spacer, and a dipeptide sequence. When coupled with a self-immolative spacer like p-aminobenzyl carbamate (PABC), it enables the efficient release of an unmodified cytotoxic drug.
Chemical Structure and Components
-
Maleimide (Mal): This reactive group serves as the conjugation handle for attaching the linker to the antibody. It exhibits high selectivity for the thiol (sulfhydryl) groups of cysteine residues, forming a stable covalent thioether bond via a Michael addition reaction. This allows for site-specific conjugation to engineered cysteines or to native cysteines exposed after the reduction of interchain disulfide bonds in the antibody's hinge region.
-
Polyethylene Glycol (PEG4) Spacer: The "PEG4" component consists of four repeating ethylene glycol units. This hydrophilic spacer enhances the aqueous solubility of the ADC, which is particularly beneficial when conjugating hydrophobic payloads. PEGylation can also improve the pharmacokinetic properties of the ADC by increasing its circulation time, reducing aggregation, and potentially lowering its immunogenicity.
-
Valine-Alanine (VA) Dipeptide: This dipeptide sequence is the enzymatically labile trigger. It is specifically designed to be recognized and cleaved by proteases, most notably cathepsin B, which are highly active within the acidic environment of lysosomes in tumor cells.
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic efficacy of an ADC utilizing a this compound linker is contingent on a multi-step intracellular process.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to remain stable. The antibody component directs the ADC to the target cancer cells by binding to a specific surface antigen.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes, which are cellular organelles containing a variety of hydrolytic enzymes and characterized by an acidic pH.
-
Enzymatic Cleavage: Within the lysosome, the high concentration and activity of proteases, such as cathepsin B, lead to the specific cleavage of the amide bond between the valine and alanine residues of the linker.
-
Self-Immolation and Payload Release: If a PABC self-immolative spacer is present between the dipeptide and the drug, the cleavage of the Val-Ala sequence initiates a spontaneous 1,6-elimination reaction. This cascade results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.
-
Cytotoxic Effect: The liberated payload can then bind to its intracellular target (e.g., tubulin or DNA), leading to cell cycle arrest and apoptosis.
Quantitative Data and Performance Characteristics
The selection of a linker is a data-driven process. While specific data for the this compound linker is often embedded within broader ADC development studies, the performance of its core components has been evaluated.
Linker Stability
The stability of the linker in plasma is crucial to minimize off-target toxicity. The maleimide-cysteine linkage can be susceptible to a retro-Michael reaction, leading to premature drug release. However, the stability of dipeptide linkers like Val-Ala in human plasma is generally considered high. One study noted that while a Val-Cit linker was stable in human and primate plasma, it showed instability in mouse plasma, a critical consideration for preclinical model selection. The PEG4 spacer contributes to overall ADC stability by shielding the hydrophobic payload and linker components.
| Linker Component | Key Stability Consideration | Reported Findings |
| Maleimide-Thiol | Susceptibility to retro-Michael reaction in vivo. | Can lead to premature payload deconjugation. Next-generation maleimides offer improved stability. |
| Val-Ala Dipeptide | Stability in systemic circulation. | Generally high stability in human plasma. Species-specific differences in plasma stability have been observed (e.g., lower stability in mouse plasma for Val-Cit). |
| PEG4 Spacer | Contribution to overall conjugate stability. | Enhances solubility and can shield hydrophobic components, improving the pharmacokinetic profile. |
Table 1. Summary of Stability Considerations for this compound Linker Components.
Enzymatic Cleavage Efficiency
The Val-Ala dipeptide is a known substrate for cathepsin B. The rate of cleavage is a key determinant of the ADC's potency. Comparative studies have shown that the Val-Cit linker is cleaved more rapidly by isolated cathepsin B than the Val-Ala linker. However, the Val-Ala linker possesses lower hydrophobicity, which can be advantageous in preventing ADC aggregation, especially at higher drug-to-antibody ratios (DAR).
| Dipeptide Sequence | Relative Cleavage Rate by Cathepsin B | Hydrophobicity | Potential Impact on ADC |
| Val-Cit | Faster | Higher | Potentially more potent due to faster payload release, but may increase aggregation risk. |
| Val-Ala | Slower | Lower | May reduce aggregation risk, but could result in slower payload release and potentially lower potency in some contexts. |
Table 2. Comparative Properties of Val-Ala and Val-Cit Dipeptide Linkers.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of an ADC using a this compound-based drug-linker conjugate (e.g., this compound-PABC-MMAE).
ADC Synthesis: Conjugation via Thiol-Maleimide Chemistry
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds followed by conjugation to a maleimide-containing drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound-PABC-Payload (e.g., MMAE) dissolved in an organic solvent like DMSO
-
Conjugation buffer: e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Quenching reagent: N-acetylcysteine (NAC)
-
Purification columns and buffers (SEC, HIC)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in conjugation buffer.
-
Reduction:
-
Add a calculated molar excess of the reducing agent (e.g., 5-10 equivalents of TCEP per antibody) to the antibody solution.
-
Incubate at 30-37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) or centrifugal ultrafiltration, exchanging into fresh, degassed conjugation buffer.
-
-
Conjugation:
-
Immediately add the this compound-Payload solution (typically a 5-10 fold molar excess over the antibody) to the reduced antibody solution. The final concentration of the organic co-solvent (e.g., DMSO) should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, protected from light.
-
-
Quenching:
-
Stop the reaction by adding an excess of a quenching reagent like N-acetylcysteine (e.g., 20-fold molar excess over the maleimide compound) to cap any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
ADC Purification
Purification is essential to remove unconjugated drug-linker, aggregates, and other impurities.
Procedure:
-
Size Exclusion Chromatography (SEC):
-
Use SEC to separate the high molecular weight ADC from the low molecular weight unconjugated drug-linker and quenching reagent.
-
Equilibrate the SEC column (e.g., Sephadex G-25 or Superdex 200) with a suitable storage buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column and collect the fractions corresponding to the ADC.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) and to remove aggregates.
-
This technique separates molecules based on their hydrophobicity. As the drug-linker is often hydrophobic, species with a higher DAR will be more hydrophobic and will elute later from the HIC column.
-
ADC Characterization
Thorough characterization is required to ensure the quality, consistency, and safety of the ADC.
Key Characterization Assays:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a standard method for determining the average DAR and the distribution of different DAR species (e.g., DAR=0, 2, 4, 6, 8).
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the average DAR can be calculated if the extinction coefficients are known.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the intact or reduced ADC by LC-MS provides precise mass information, allowing for the unambiguous determination of the DAR and the identification of different conjugated species.
-
-
Aggregate and Fragment Analysis:
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying the percentage of high molecular weight aggregates and low molecular weight fragments in the final ADC product.
-
-
In Vitro Cytotoxicity Assay:
-
Cell-based assays (e.g., MTT, CellTiter-Glo) are used to determine the potency (IC50 value) of the ADC on antigen-positive and antigen-negative cell lines to confirm its target-specific killing activity.
-
| Parameter | Analytical Method(s) | Typical Acceptance Criteria | Purpose |
| Average DAR | HIC-HPLC, LC-MS, UV-Vis | Typically 3.5 - 4.0 for cysteine-linked ADCs | Confirms the average number of drug molecules per antibody, which is critical for efficacy and safety. |
| DAR Distribution | HIC-HPLC, LC-MS | Defined peak pattern | Ensures batch-to-batch consistency of the ADC's heterogeneity. |
| Purity (Aggregates) | Size Exclusion Chromatography (SEC) | < 5% Aggregates | High levels of aggregates can affect efficacy and increase immunogenicity. |
| Free Drug Level | Reverse-Phase HPLC (RP-HPLC) | < 1% | Ensures that unconjugated, highly potent payload is removed, which is critical for minimizing systemic toxicity. |
| In Vitro Potency | Cell-based Cytotoxicity Assays | Target-specific IC50 (nM range) | Confirms the biological activity and target-specificity of the final ADC product. |
Table 3. Key Characterization Parameters and Analytical Methods for ADCs.
Conclusion
The this compound linker represents a sophisticated and effective tool in the development of antibody-drug conjugates. Its design balances the critical requirements of plasma stability and specific, efficient cleavage within the target cell's lysosomes. The maleimide group allows for well-established cysteine conjugation, the PEG4 spacer provides beneficial modifications to the ADC's physicochemical properties, and the cathepsin B-cleavable Val-Ala dipeptide ensures targeted payload release. A thorough understanding of its mechanism, performance characteristics, and the associated experimental protocols is essential for researchers aiming to harness its full potential in creating safe and effective targeted cancer therapies. While the Val-Ala sequence offers advantages in terms of hydrophobicity, careful consideration of its cleavage kinetics relative to other dipeptides like Val-Cit is necessary for optimizing ADC design.
An In-depth Technical Guide to the Mechanism of Action of Mal-PEG4-VA in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker component of an ADC is critical to its success, ensuring stability in circulation and facilitating the timely release of the cytotoxic agent within the target cancer cell. This technical guide provides a comprehensive overview of the mechanism of action of the Mal-PEG4-VA linker system, a widely utilized cleavable linker in ADC development. We will delve into the individual contributions of the maleimide (Mal) conjugation moiety, the polyethylene glycol (PEG4) spacer, and the valine-alanine (VA) dipeptide, which is susceptible to enzymatic cleavage. Furthermore, this guide will explore the downstream cytotoxic effects of common payloads conjugated via this system, namely monomethyl auristatin E (MMAE) and pyrrolobenzodiazepine (PBD) dimers. Detailed experimental protocols and quantitative data are provided to support researchers in the evaluation and development of ADCs employing the this compound linker.
Introduction to the this compound Linker System
The this compound linker is a sophisticated chemical entity designed to connect a monoclonal antibody to a cytotoxic payload. Its architecture is modular, with each component serving a distinct and critical function in the overall mechanism of action of the resulting ADC.
-
Maleimide (Mal): This functional group provides a stable covalent attachment to the monoclonal antibody. It reacts specifically with the thiol groups of cysteine residues on the antibody, forming a thioether bond. The stability of this linkage in the systemic circulation is a key factor in minimizing off-target toxicity.
-
Polyethylene Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the solubility and improves the pharmacokinetic properties of the ADC. The hydrophilic nature of the PEG spacer can help to mitigate aggregation, which is a common challenge in ADC development, particularly with hydrophobic payloads.
-
Valine-Alanine (VA): This dipeptide sequence serves as the cleavable trigger for payload release. It is specifically designed to be recognized and hydrolyzed by lysosomal proteases, most notably Cathepsin B, which are highly expressed in the tumor microenvironment and within cancer cells.
The strategic combination of these elements ensures that the ADC remains intact and inactive in the bloodstream, only releasing its potent payload upon internalization into the target cancer cell.
The Stepwise Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound linker is realized through a sequence of events, beginning with systemic administration and culminating in the induction of apoptosis in the target cancer cell.
2.1. Circulation and Tumor Targeting
Following intravenous administration, the ADC circulates throughout the body. The monoclonal antibody component dictates the biodistribution, guiding the ADC to tumor cells that express the specific target antigen on their surface. The PEG4 spacer helps to prolong the circulation half-life of the ADC, increasing the probability of it reaching the tumor site.
2.2. Internalization and Lysosomal Trafficking
Upon binding to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The resulting endosome traffics through the cytoplasm and fuses with a lysosome. The acidic environment of the lysosome (pH 4.5-5.5) and the presence of a high concentration of proteases are critical for the next step in the mechanism.
2.3. Enzymatic Cleavage and Payload Release
Within the lysosome, the Val-Ala dipeptide of the linker is exposed to lysosomal proteases, primarily Cathepsin B. Cathepsin B recognizes and cleaves the peptide bond between the alanine and the p-aminobenzylcarbamate (PABC) self-immolative spacer, which is often included in the linker design. This enzymatic cleavage initiates a cascade of events. The cleavage of the dipeptide triggers a spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.
2.4. Induction of Cell Death
Once released, the cytotoxic payload can exert its cell-killing effects. The specific mechanism of action depends on the nature of the payload. Two commonly used payloads with the this compound linker are MMAE and PBD dimers.
-
Monomethyl Auristatin E (MMAE): MMAE is a potent anti-mitotic agent. It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
-
Pyrrolobenzodiazepine (PBD) Dimers: PBD dimers are DNA cross-linking agents. They bind to the minor groove of DNA and form covalent cross-links between the two DNA strands. This prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis.
The following diagrams illustrate the key steps in the mechanism of action and the signaling pathways of the payloads.
Caption: Overall Mechanism of Action of a this compound ADC.
An In-depth Technical Guide to Mal-PEG4-VA for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Maleimide-PEG4-Valine-Alanine (Mal-PEG4-VA) linker, a critical component in the development of modern Antibody-Drug Conjugates (ADCs). We will explore its structure, mechanism of action, and the distinct advantages it offers for creating stable, effective, and clinically viable targeted cancer therapeutics. This document details key quantitative data, experimental protocols, and visual workflows to support researchers in the practical application of this technology.
Introduction to Antibody-Drug Conjugates and the Role of Linkers
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells.[1][][3][4] This targeted delivery is achieved by conjugating a cytotoxic payload to a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen.[4] The linker, which connects the antibody to the payload, is a pivotal component that dictates the ADC's stability, pharmacokinetics, and the mechanism of drug release. An ideal linker must remain stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicity, and then efficiently release the payload once inside the target cancer cell.
The this compound linker is a cleavable linker system that has gained prominence for its favorable physicochemical properties and predictable cleavage mechanism. It is composed of three key functional units: a maleimide group for antibody conjugation, a polyethylene glycol (PEG) spacer for improved solubility, and a Valine-Alanine dipeptide for enzymatic cleavage.
Core Components and Mechanism of Action
The structure of the this compound linker is intelligently designed to address several challenges in ADC development, including stability, solubility, and controlled payload release.
-
Maleimide (Mal) Group: The maleimide moiety serves as the reactive handle for conjugating the linker-payload to the antibody. It specifically and covalently reacts with thiol (-SH) groups, most commonly from cysteine residues on the antibody. This allows for precise control over the conjugation site, particularly when using engineered antibodies with specific cysteine mutation sites.
-
Polyethylene Glycol (PEG4) Spacer: The PEG4 spacer consists of four repeating ethylene glycol units. The inclusion of this hydrophilic PEG chain offers several significant advantages. Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and reduced efficacy. The PEG spacer improves the overall hydrophilicity of the ADC, enhancing its aqueous solubility and stability, which can reduce aggregation and immunogenicity. Furthermore, PEGylation can prolong the circulation half-life of the ADC, improving its pharmacokinetic profile.
-
Valine-Alanine (VA) Dipeptide: The Valine-Alanine dipeptide is a protease-cleavable motif. This linker is designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment and within cancer cells. The cleavage occurs between the Alanine and the self-immolative p-aminobenzyl carbamate (PABC) group, which then rapidly releases the unmodified cytotoxic payload inside the cell.
The overall mechanism of an ADC utilizing a this compound linker follows a multi-step process, ensuring targeted cell killing while minimizing systemic toxicity.
Quantitative Data: Val-Ala vs. Val-Cit Linkers
The Val-Ala dipeptide is often compared to the more historically prevalent Valine-Citrulline (Val-Cit) linker. While both are cleaved by Cathepsin B, they possess different physicochemical properties that can significantly impact ADC development and performance. The Val-Ala linker is noted for being less hydrophobic, which can be a major advantage. This reduced hydrophobicity helps to minimize ADC aggregation, especially when working with highly lipophilic payloads or when aiming for a high drug-to-antibody ratio (DAR).
| Parameter | Valine-Alanine (VA) Linker | Valine-Citrulline (VC) Linker | Reference |
| Primary Cleavage Enzyme | Cathepsin B | Cathepsin B | |
| Relative Cleavage Rate | Slower than Val-Cit (approx. half the rate in isolated assays) | Faster than Val-Ala | |
| Hydrophobicity | Lower | Higher | |
| Aggregation Potential | Lower, allows for higher DAR (e.g., 7.4) without significant aggregation | Higher, can lead to aggregation and precipitation at DAR > 4 | |
| In Vitro/Vivo Efficacy | No observable difference in potency compared to Val-Cit with MMAE payloads | Well-established clinical profile | |
| Plasma Stability (Mouse) | Potentially higher (t1/2 = 23 h in small molecule conjugate study) | Lower (t1/2 = 11.2 h in small molecule conjugate study) |
Note: Data is compiled from comparative studies and may vary depending on the specific antibody, payload, and conjugation site.
Experimental Protocols
The successful development of an ADC requires robust and reproducible experimental protocols for conjugation, purification, and characterization.
This protocol outlines the general steps for conjugating a pre-formed this compound-Payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Payload conjugate
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: Phosphate buffer with EDTA, degassed (e.g., PBS, 5 mM EDTA, pH 7.0)
-
Quenching solution: N-acetylcysteine
-
Solvent for drug-linker: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Workflow:
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Incubate at 37°C for 1-2 hours.
-
-
Buffer Exchange:
-
Remove the excess TCEP using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer. This step is critical to prevent TCEP from reacting with the maleimide linker.
-
-
Conjugation Reaction:
-
Dissolve the this compound-Payload in a minimal amount of DMSO.
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Stop the reaction by adding a molar excess of N-acetylcysteine to react with any remaining maleimide groups.
-
-
Purification:
-
Purify the ADC to remove unconjugated payload, residual reactants, and aggregates. Size-exclusion chromatography (SEC) is commonly used for this purpose.
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.
-
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: UV/Vis Spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
UV/Vis Spectroscopy: This is a simple method if the drug and antibody have distinct absorbance maxima. By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the λmax for the payload), the concentrations of both components can be determined, and the average DAR can be calculated.
-
HIC: HIC is a powerful chromatographic technique that separates ADC species based on the number of conjugated drugs. Since each conjugated payload increases the overall hydrophobicity of the antibody, species with different DAR values (DAR0, DAR2, DAR4, etc.) will have different retention times, allowing for quantification of the drug load distribution.
2. In Vitro Stability Assessment:
-
Method: Incubation in Plasma or Whole Blood followed by LC-MS analysis.
-
Procedure:
-
Incubate the purified ADC at a defined concentration in human and/or mouse plasma or whole blood at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the amount of intact ADC and quantify the release of the free payload. This helps determine the linker's stability in a biologically relevant matrix.
-
3. In Vitro Cytotoxicity Assay:
-
Method: Cell-based assay using target antigen-positive and antigen-negative cell lines.
-
Procedure:
-
Plate cancer cells that express the target antigen and a control cell line that does not.
-
Treat the cells with serial dilutions of the ADC, a non-targeted control ADC, and the free payload.
-
Incubate for 72-96 hours.
-
Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency and specificity of the ADC.
-
Conclusion
The this compound linker represents a sophisticated and highly effective tool in the design of next-generation Antibody-Drug Conjugates. Its multi-component structure thoughtfully addresses critical challenges in ADC development. The maleimide group provides a reliable conjugation handle, the PEG4 spacer enhances solubility and pharmacokinetics, and the Val-Ala dipeptide ensures efficient, tumor-selective payload release via enzymatic cleavage. The lower hydrophobicity of the Val-Ala linker compared to Val-Cit offers a distinct advantage in mitigating aggregation, thereby enabling the development of ADCs with higher drug loading and potentially improved manufacturing feasibility. By leveraging the well-defined properties of the this compound linker, researchers can develop more stable, potent, and safer targeted therapies, ultimately advancing the fight against cancer.
References
Cleavable vs. Non-Cleavable ADC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the landscape of targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in the overall efficacy and safety of an ADC. The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design, directly influencing its mechanism of action, stability, and clinical performance. This guide provides a comprehensive technical overview of cleavable and non-cleavable ADC linkers, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Core Concepts: The Role of the Linker in ADC Technology
The ideal ADC linker must strike a delicate balance: it needs to be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while also allowing for efficient and specific release of the drug at the tumor site.[1][2] The fundamental distinction between the two major classes of linkers lies in their payload release mechanism.[3]
Cleavable linkers are designed to be labile and release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[4] These triggers can include specific enzymes, acidic pH, or a high concentration of reducing agents.[5]
Non-cleavable linkers , in contrast, are highly stable and lack a specific cleavage site. The release of the payload from these linkers is dependent on the complete lysosomal degradation of the antibody component of the ADC after internalization.
Mechanisms of Action: A Tale of Two Release Strategies
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells to trigger payload release. This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds.
-
Protease-Sensitive Linkers: These linkers often incorporate dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are susceptible to cleavage by lysosomal proteases like cathepsin B, an enzyme often overexpressed in tumor cells.
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione compared to the extracellular space.
A key advantage of many cleavable linkers is their ability to induce a "bystander effect." This phenomenon occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Non-Cleavable Linkers: Lysosomal Degradation-Dependent Release
ADCs with non-cleavable linkers rely on a different mechanism for payload liberation. Following binding to the target antigen and internalization, the entire ADC is trafficked to the lysosome. Within the lysosome, proteolytic degradation of the antibody backbone releases the payload, which remains attached to the linker and a single amino acid residue from the antibody (e.g., lysine).
The resulting payload-linker-amino acid complex is typically charged and less membrane-permeable, which significantly limits the bystander effect. While this may reduce efficacy in heterogeneous tumors, it also contributes to a lower risk of off-target toxicity, as the cytotoxic agent is primarily confined to the targeted cancer cell.
Comparative Data Presentation
The choice between a cleavable and non-cleavable linker significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies, providing a head-to-head comparison of ADCs featuring these two linker strategies.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Construct | Linker Type | Payload | Target Antigen | Cell Line | IC50 (M) | Reference |
| mil40-16 | Cleavable (vc) | MMAE | HER2 | BT-474 | Not explicitly stated, used as a comparator for toxicity | |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | HER2 | BT-474 | ~1 x 10⁻¹¹ | |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | HER2-negative | MCF-7 (Bystander) | ~1 x 10⁻⁹ |
Note: Direct comparison of IC50 values can be influenced by the specific payload, drug-to-antibody ratio (DAR), and experimental conditions.
Table 2: In Vivo Efficacy of ADCs with Cleavable vs. Non-Cleavable Linkers in Xenograft Models
| ADC Construct | Linker Type | Payload | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | MMAE | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | |
| Anti-CD22 ADC | Non-cleavable | DM1 | NHL Xenograft | Not specified | Complete tumor regression with no recurrence | |
| Anti-CD79b ADC | Non-cleavable | DM1 | NHL Xenograft | Not specified | Complete tumor regression with no recurrence |
Table 3: Plasma Stability of ADCs with Different Linker Technologies
| Linker Type | Example Linker | ADC Construct | Plasma Source | Stability Metric | Value | Reference |
| Peptide | Val-Cit | Not Specified | Human | % Payload Loss over 10 days in buffer | < 2% | |
| Hydrazone | Phenylketone-derived | Not Specified | Human | t1/2 | 2 days | |
| Disulfide | SPDB | Not Specified | Mouse | % Intact ADC after 24h | ~50% | |
| Thioether (Non-cleavable) | SMCC | Kadcyla® (T-DM1) | Human | Not specified | High stability |
Note: Stability can vary depending on the specific linker chemistry, payload, and the animal species used for testing.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC and unconjugated antibody (as control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium from the cell plates and add 100 µL of the diluted ADC or antibody solutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-120 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Efficacy Study in Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Tumor cell line for implantation
-
ADC and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., 5 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC (at a specified dose and schedule, e.g., intravenously once) and the vehicle control to the respective groups.
-
Continued Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.
Plasma Stability Assay (LC-MS Method)
Objective: To assess the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
ADC Capture: At each time point, capture the ADC from the plasma sample using affinity beads.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution and Analysis: Elute the ADC from the beads and analyze it by LC-MS to determine the average DAR.
-
Data Analysis: A decrease in the average DAR over time indicates linker instability and payload deconjugation.
Visualizations of Key Pathways and Workflows
Signaling Pathway: Payload Mechanism of Action
The cytotoxic payloads commonly used in ADCs, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), are potent tubulin inhibitors. They disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for tubulin-inhibiting ADC payloads.
Experimental Workflow: ADC Internalization and Payload Release
The following diagrams illustrate the distinct intracellular trafficking and payload release mechanisms for ADCs with cleavable and non-cleavable linkers.
Caption: ADC internalization and payload release for cleavable linkers.
Caption: ADC internalization and payload release for non-cleavable linkers.
Conclusion
The selection of a cleavable or non-cleavable linker is a critical decision in the design and development of an ADC, with profound implications for its therapeutic index. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors, but may come with a higher risk of off-target toxicity due to lower plasma stability. Non-cleavable linkers, on the other hand, provide superior plasma stability and a more localized cytotoxic effect, which can lead to an improved safety profile, but may be less effective against tumors with varied antigen expression. The optimal choice of linker technology is highly dependent on the specific characteristics of the target antigen, the tumor microenvironment, the properties of the cytotoxic payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough understanding of the principles and methodologies outlined in this guide is essential for the rational design and successful clinical translation of the next generation of antibody-drug conjugates.
References
An In-depth Technical Guide to Payload Delivery with Mal-PEG4-VA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Maleimide-Polyethylene Glycol-Valine-Alanine (Mal-PEG4-VA) linker system for targeted payload delivery, with a particular focus on its application in Antibody-Drug Conjugates (ADCs). This document details the core components, mechanism of action, relevant quantitative data, experimental protocols, and key signaling pathways associated with this technology.
Core Concepts: The this compound Linker System
The this compound linker is a sophisticated chemical entity designed to connect a potent cytotoxic payload to a targeting moiety, typically a monoclonal antibody. This system is engineered for stability in systemic circulation and programmed for specific cleavage and payload release within the target cell. The linker is composed of three key functional units:
-
Maleimide (Mal): This functional group provides a reactive site for conjugation to the targeting antibody. Specifically, the maleimide group reacts with thiol (-SH) groups present in cysteine residues of the antibody, forming a stable thioether bond.
-
Polyethylene Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the solubility and stability of the ADC. By increasing the hydrophilicity of the linker-payload conjugate, the PEG4 moiety helps to prevent aggregation, which can be a significant issue with hydrophobic payloads. This improved biophysical property contributes to better pharmacokinetics of the ADC.
-
Valine-Alanine (VA): This dipeptide sequence serves as the cleavable component of the linker. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment. This enzymatic cleavage is the critical step for the intracellular release of the cytotoxic payload.
A common and highly potent payload used in conjunction with this linker is the pyrrolobenzodiazepine (PBD) dimer. PBDs are DNA cross-linking agents that induce cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for ADCs utilizing a Val-Ala linker system. It is important to note that specific values can vary depending on the antibody, payload, and experimental conditions. The data presented here is a representative synthesis from multiple sources to provide a comparative overview.
Table 1: Comparative Cleavage Kinetics of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Key Characteristics | Reference |
| Val-Cit | 1.0 | Benchmark for Cathepsin B cleavable linkers; extensive clinical validation. | [1][2] |
| Val-Ala | ~0.5 | Lower hydrophobicity, reducing potential for ADC aggregation. | [1][2] |
Table 2: In Vitro Cytotoxicity of a Representative Val-Ala Linker ADC
| Cell Line | Target Antigen | ADC Construct | IC50 (pmol/L) | Reference |
| HER2+ Cancer Cells | HER2 | Anti-HER2-Mal-PEG-VA-Payload | 92 | [3] |
| Non-cleavable Linker Control | HER2 | Anti-HER2-Non-cleavable-Payload | 609 |
Table 3: Plasma Stability of Dipeptide Linker-Based ADCs
| Linker Type | Plasma Source | Stability Metric | Result | Reference |
| Val-Ala | Mouse | Time to significant hydrolysis | >1 hour | |
| Val-Cit | Mouse | Time to significant hydrolysis | >1 hour | |
| Sulfatase-cleavable | Mouse | Time to significant hydrolysis | >7 days |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the development and characterization of a this compound based ADC.
Synthesis of this compound-PBD ADC
Objective: To conjugate the this compound-PBD linker-payload to a targeting antibody.
Materials:
-
Thiol-reactive antibody (e.g., engineered with a cysteine residue) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound-PBD dissolved in a compatible organic solvent (e.g., DMSO).
-
Reducing agent (e.g., TCEP).
-
Quenching agent (e.g., N-acetyl cysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Reduction: Incubate the antibody with a 3-5 fold molar excess of TCEP for 1-2 hours at 37°C to reduce interchain disulfide bonds and expose free thiol groups.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with EDTA).
-
Conjugation Reaction: Add a 5-10 fold molar excess of the this compound-PBD solution to the reduced antibody. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add a 100-fold molar excess of N-acetyl cysteine to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from the ADC upon enzymatic cleavage.
Materials:
-
Purified this compound-PBD ADC.
-
Recombinant human Cathepsin B.
-
Assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.5).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system.
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer for 15 minutes at 37°C.
-
Reaction Initiation: Add the ADC to the activated Cathepsin B solution to a final concentration of approximately 1 µM. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released PBD payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Plasma Stability Assay
Objective: To assess the stability of the ADC in plasma.
Materials:
-
Purified this compound-PBD ADC.
-
Human or mouse plasma.
-
Incubator at 37°C.
-
Analytical method to determine DAR (e.g., Hydrophobic Interaction Chromatography (HIC) or LC-MS).
Procedure:
-
Incubation: Add the ADC to the plasma at a defined concentration.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma-ADC mixture.
-
Sample Preparation: Process the plasma samples to isolate the ADC. This may involve immunocapture or other protein purification techniques.
-
DAR Analysis: Analyze the isolated ADC using HIC or LC-MS to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR over time to assess the stability of the conjugate. A decrease in DAR indicates payload deconjugation.
Visualization of Signaling Pathways and Workflows
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a this compound-PBD ADC.
Cellular Mechanism of Action of a this compound-PBD ADC
Caption: Cellular mechanism of a this compound-PBD Antibody-Drug Conjugate.
PBD Payload-Induced Apoptosis Signaling Pathway
Caption: PBD-induced DNA damage leading to apoptosis.
References
An In-Depth Technical Guide to Mal-PEG4-VA in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody to the payload is a critical component that dictates the ADC's stability, efficacy, and safety profile. This technical guide provides a comprehensive overview of the Mal-PEG4-VA linker, a cleavable linker system widely employed in the development of ADCs. We will delve into its core components, mechanism of action, synthesis, and conjugation, supported by experimental protocols and quantitative data to guide researchers in the field.
Core Components and Structure of this compound
The this compound linker is a multi-component system designed for optimal performance in targeted drug delivery. Its structure comprises three key functional units:
-
Maleimide (Mal): This functional group provides a reactive handle for conjugation to the antibody. Specifically, the maleimide group reacts with free thiol (sulfhydryl) groups on cysteine residues of the antibody, forming a stable thioether bond.[1][2] This cysteine-directed conjugation is a widely used strategy in ADC development.[1][2]
-
Polyethylene Glycol (PEG4): A short polyethylene glycol spacer consisting of four ethylene glycol units is incorporated to enhance the linker's hydrophilicity. This PEGylation offers several advantages, including improved solubility of the ADC, reduced aggregation, and potentially improved pharmacokinetics.
-
Valine-Alanine (VA): This dipeptide sequence serves as the cleavable motif within the linker. It is designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment. The cleavage of the peptide bond between valine and alanine initiates the release of the cytotoxic payload.
A self-immolative spacer, such as p-aminobenzyl alcohol (PAB), is often incorporated between the dipeptide and the drug. Following the enzymatic cleavage of the dipeptide, the PAB spacer undergoes spontaneous 1,6-elimination to release the unmodified, active form of the cytotoxic drug.
Mechanism of Action: Targeted Payload Release
The this compound linker facilitates the targeted delivery and controlled release of cytotoxic payloads to cancer cells through a multi-step process. This intricate mechanism ensures that the potent drug remains inactive and attached to the antibody while in circulation, minimizing off-target toxicity.
Caption: Mechanism of Action of a this compound based ADC (Within 100 characters).
The process unfolds as follows:
-
Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell through receptor-mediated endocytosis, forming an endosome.
-
Lysosomal Trafficking: The endosome fuses with a lysosome, a cellular organelle containing a cocktail of degradative enzymes, including proteases, and maintaining an acidic environment.
-
Enzymatic Cleavage: Within the lysosome, the high concentration of proteases, particularly Cathepsin B, recognizes and cleaves the valine-alanine dipeptide bond in the linker.
-
Payload Release: The cleavage of the dipeptide triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released payload can then exert its cytotoxic effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis (programmed cell death) of the cancer cell.
Data Presentation
In Vitro Cytotoxicity of ADCs with Cleavable Linkers
The following table summarizes the in vitro cytotoxicity of various ADCs employing cleavable linkers, including the valine-citrulline (a close analog of valine-alanine) linker, against different cancer cell lines. The IC50 value represents the concentration of the ADC required to inhibit the growth of 50% of the cells and is a measure of the ADC's potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 |
| Trastuzumab-vc-MMAE | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Cleavable (vc) | MMAE | ~25-80 (High DAR) |
Note: The data presented are illustrative and based on typical performance of Val-Cit linkers as described in scientific literature. Actual results for this compound may vary.
Experimental Protocols
Synthesis of this compound Linker
While a specific, detailed protocol for the synthesis of this compound is often proprietary, a general strategy involves a multi-step process, which can be adapted from solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
References
Methodological & Application
Application Notes and Protocols: Mal-PEG4-VA Conjugation to Antibodies for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1][2][3] This targeted delivery enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy.[4] A critical component of an ADC is the linker that connects the antibody to the drug. The Mal-PEG4-VA linker is a cleavable linker system that combines a maleimide group for antibody conjugation, a polyethylene glycol (PEG) spacer to improve solubility and pharmacokinetics, and a valine-alanine (VA) dipeptide that is designed to be selectively cleaved by specific proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[4]
This document provides a detailed protocol for the conjugation of a this compound-drug construct to a monoclonal antibody. The process involves the reduction of interchain disulfide bonds on the antibody to generate free thiol groups, which then react with the maleimide group of the linker to form a stable thioether bond. Subsequent purification and characterization steps are crucial to ensure the quality and desired drug-to-antibody ratio (DAR) of the final ADC.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Monoclonal Antibody (mAb) | User-defined | - |
| This compound-Drug | Commercially available or custom synthesized | - |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | - |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Various | - |
| N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous | Various | - |
| Desalting Columns (e.g., Sephadex G-25) | Various | - |
| Hydrophobic Interaction Chromatography (HIC) Column | Various | - |
| Size Exclusion Chromatography (SEC) Column | Various | - |
| UV-Vis Spectrophotometer | Various | - |
| LC-MS System | Various | - |
Experimental Protocols
Antibody Reduction
This protocol describes the reduction of the antibody's interchain disulfide bonds to generate free thiol groups necessary for conjugation.
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5). The buffer should be free of any thiol-containing compounds.
-
Reducing Agent Preparation: Prepare a stock solution of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a concentration of 10 mM in the reaction buffer.
-
Reduction Reaction: Add a 10- to 20-fold molar excess of the TCEP solution to the antibody solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The incubation time may need to be optimized depending on the specific antibody.
-
Removal of Excess Reducing Agent: Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the reaction buffer. This step is critical to prevent the quenching of the maleimide-activated drug-linker in the subsequent conjugation step.
This compound-Drug Conjugation
This section details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
-
Drug-Linker Preparation: Dissolve the this compound-drug in an anhydrous organic solvent such as DMF or DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add the this compound-drug solution to the reduced antibody solution. A typical starting molar ratio of drug-linker to antibody is between 5:1 and 10:1. The final concentration of the organic solvent in the reaction mixture should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
Quenching (Optional): To stop the reaction, a quenching agent such as N-acetylcysteine can be added in a 2-fold molar excess relative to the drug-linker to react with any unreacted maleimide groups.
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated drug-linker, aggregates, and other impurities.
-
Initial Purification: Use a desalting column to remove excess, unconjugated drug-linker and the quenching agent.
-
Chromatographic Purification: Further purification can be achieved using various chromatography techniques:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for separating ADC species with different drug-to-antibody ratios (DARs) due to the increased hydrophobicity imparted by the conjugated drug.
-
Size Exclusion Chromatography (SEC): SEC is used to remove aggregates and can also be used for buffer exchange.
-
Ion-Exchange Chromatography (IEX): IEX can separate charge variants of the ADC.
-
-
Buffer Exchange: Perform a final buffer exchange into a suitable formulation buffer for storage.
-
Sterile Filtration: Filter the final ADC product through a 0.22 µm sterile filter.
Characterization and Data Presentation
The resulting ADC should be thoroughly characterized to determine its critical quality attributes.
Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody, or DAR, is a critical parameter that affects the ADC's efficacy and toxicity.
Methods for DAR Determination:
-
UV-Vis Spectroscopy: This is a simple method if the drug has a distinct UV absorbance maximum that does not overlap with the antibody's absorbance at 280 nm. The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate ADCs based on their DAR, and the relative peak areas can be used to calculate the average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise measurement of the mass of the intact ADC, allowing for the determination of the distribution of different DAR species.
Table 1: Quantitative Data Summary for a Typical this compound ADC
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | HIC-UV / LC-MS | 3.5 - 4.0 |
| Monomer Purity | SEC-UV | > 95% |
| Aggregate Content | SEC-UV | < 5% |
| Free Drug Level | RP-HPLC | < 1% |
| Endotoxin Level | LAL Assay | < 0.5 EU/mg |
Visualizations
References
Application Notes and Protocols for the Conjugation of Mal-PEG4-VA to a Thiol-Containing Payload
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the successful conjugation of the Maleimide-PEG4-Val-Ala (Mal-PEG4-VA) linker to a thiol-containing payload, a critical step in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). We present comprehensive protocols for payload conjugation, purification of the resulting conjugate, and subsequent characterization. Furthermore, we describe a method for the in vitro evaluation of the cathepsin B-mediated cleavage of the valine-alanine (VA) linker, a key mechanism for payload release in the tumor microenvironment. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to efficiently and effectively utilize this compound in their research and development endeavors.
Introduction
The this compound linker is a heterobifunctional linker designed for the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). It is composed of three key components:
-
Maleimide Group: This functional group reacts specifically with free thiol (sulfhydryl) groups, typically found in cysteine residues of proteins or engineered into other payload molecules, to form a stable thioether bond. This reaction is highly efficient and proceeds under mild conditions, making it a "click chemistry" reaction of choice for bioconjugation.
-
Polyethylene Glycol (PEG4) Spacer: The four-unit polyethylene glycol spacer enhances the solubility and stability of the conjugate, improves its pharmacokinetic profile, and reduces potential aggregation.
-
Valine-Alanine (VA) Dipeptide Linker: This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. This targeted cleavage allows for the controlled release of the cytotoxic payload within the cancer cells, minimizing off-target toxicity.
The strategic combination of these components makes this compound an ideal linker for developing ADCs with a favorable therapeutic index.
Conjugation of this compound to a Thiol-Containing Payload
The conjugation process involves a Michael addition reaction between the maleimide group of the linker and the thiol group of the payload. The following protocol outlines the general steps for this conjugation.
Experimental Protocol: Maleimide-Thiol Conjugation
Materials:
-
Thiol-containing payload (e.g., antibody, protein, or small molecule)
-
This compound linker
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent (if payload is an antibody): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent: N-ethylmaleimide or L-cysteine
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Payload Preparation (Antibody Example):
-
If the payload is an antibody, reduction of interchain disulfide bonds is necessary to generate free thiol groups.
-
Dissolve the antibody in conjugation buffer to a concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
This compound Linker Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the prepared payload solution. A 5-20 fold molar excess of the linker over the payload's thiol groups is recommended.
-
The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid denaturation of the payload, if it is a protein.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To cap any unreacted thiol groups on the payload, add a 2-fold molar excess of a quenching reagent (e.g., N-ethylmaleimide) relative to the initial amount of TCEP used.
-
To consume any excess this compound, L-cysteine can be added.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
Data Presentation: Factors Influencing Conjugation Efficiency
The efficiency of the maleimide-thiol conjugation can be influenced by several factors. The following table summarizes the impact of these parameters.
| Parameter | Recommended Range/Condition | Impact on Conjugation Efficiency |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. Higher pH increases reaction with amines and maleimide hydrolysis.[3] |
| Molar Ratio (Linker:Thiol) | 5:1 to 20:1 | Higher ratios can drive the reaction to completion but may increase the need for purification.[4][5] |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce side reactions and are preferred for sensitive payloads. |
| Reaction Time | 1 - 4 hours | Longer reaction times can increase conjugation yield but also the risk of side reactions. |
Characterization of the this compound-Payload Conjugate
Proper characterization of the conjugate is essential to ensure its quality and to determine the drug-to-antibody ratio (DAR) in the case of ADCs.
Experimental Protocol: Determination of Drug-to-Antibody Ratio (DAR)
Methods:
-
UV/Vis Spectroscopy: This is a simple method to estimate the average DAR by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the specific wavelength for the payload). The DAR is calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates different ADC species based on their hydrophobicity, which increases with the number of conjugated payloads. This method provides information on the distribution of different DAR species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that provides accurate mass measurements of the intact ADC and its subunits, allowing for the precise determination of the DAR and the identification of different conjugated species.
Procedure (HIC):
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the purified conjugate onto the column.
-
Elute the different DAR species using a decreasing salt gradient.
-
Monitor the elution profile at 280 nm.
-
The average DAR can be calculated from the weighted average of the peak areas corresponding to each DAR species.
In Vitro Cleavage of the Val-Ala Linker by Cathepsin B
This assay is crucial to verify that the payload can be efficiently released from the conjugate in the presence of cathepsin B.
Experimental Protocol: Cathepsin B Cleavage Assay
Materials:
-
This compound-payload conjugate
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 5 mM DTT (for cathepsin B activation)
-
Quenching Solution: Acetic acid or a specific cathepsin B inhibitor
-
Analysis system (e.g., HPLC, LC-MS)
Procedure:
-
Cathepsin B Activation: Pre-incubate the recombinant cathepsin B in the assay buffer for 15-30 minutes at 37°C to ensure the active-site cysteine is in its reduced state.
-
Cleavage Reaction:
-
Add the this compound-payload conjugate to the assay buffer at a final concentration of approximately 100 µg/mL.
-
Initiate the reaction by adding the activated cathepsin B (e.g., 1 µM final concentration).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding the quenching solution.
-
-
Analysis of Payload Release:
-
Analyze the samples by HPLC or LC-MS to quantify the amount of released payload at each time point.
-
The rate of cleavage can be determined from the increase in the free payload concentration over time.
-
Data Presentation: Comparative Cleavage of Dipeptide Linkers
The choice of the dipeptide linker can influence the rate of payload release. The following table provides a qualitative comparison between the Val-Ala and the commonly used Val-Cit linkers.
| Linker | Relative Cleavage Rate by Cathepsin B | Key Characteristics |
| Val-Ala | Moderate | Lower hydrophobicity, which can reduce aggregation and allow for higher DARs. |
| Val-Cit | High | Well-established in clinically approved ADCs, generally shows faster cleavage by cathepsin B. |
Visualizing the Workflow and Mechanisms
To further clarify the processes described, the following diagrams have been generated using Graphviz.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Incomplete reduction of antibody | Increase TCEP concentration or incubation time. |
| Hydrolysis of maleimide group | Prepare this compound solution immediately before use. Ensure the use of anhydrous solvent. | |
| Incorrect pH of conjugation buffer | Verify that the pH is between 7.0 and 7.5. | |
| Aggregation of Conjugate | High DAR with a hydrophobic payload | Optimize the molar ratio of linker to payload to achieve a lower DAR. Consider using a more hydrophilic linker if possible. |
| No or Low Cleavage by Cathepsin B | Inactive enzyme | Use a new batch of recombinant cathepsin B and ensure proper activation. |
| Incorrect assay buffer pH | The optimal pH for cathepsin B activity is acidic (around 5.5). |
Conclusion
The this compound linker provides a robust and versatile platform for the development of targeted therapeutics. The maleimide group allows for efficient and specific conjugation to thiol-containing payloads, while the cleavable Val-Ala linker enables controlled payload release in the tumor microenvironment. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully synthesize and evaluate this compound conjugates, paving the way for the development of novel and effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of Mal-PEG4-VA-PBD: A Detailed Protocol for Drug-Linker Conjugate Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive application note and a detailed protocol for the synthesis of Mal-PEG4-VA-PBD, a crucial drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). The synthesis is based on established methodologies for similar pyrrolobenzodiazepine (PBD) dimer conjugates, particularly adapting the convergent synthesis strategy reported for Tesirine (SG3249).[1][2][3][4]
Pyrrolobenzodiazepines are a class of potent antitumor agents that exert their cytotoxic effects by cross-linking DNA.[] The this compound-PBD conjugate comprises a PBD dimer as the cytotoxic payload, a cathepsin B-cleavable valine-alanine (VA) dipeptide linker, a hydrophilic polyethylene glycol (PEG4) spacer, and a maleimide (Mal) group for conjugation to thiol groups on antibodies.
Principle of the Synthesis
The synthesis of this compound-PBD is approached through a convergent strategy. This involves the parallel synthesis of two key PBD monomeric units, which are then dimerized. One of the monomers is functionalized to allow for the subsequent attachment of the linker moiety. Following dimerization, the valine-alanine dipeptide is coupled, and the synthesis is completed by the addition of the maleimide-PEG4 spacer. This method allows for flexibility and efficiency in the preparation of the final product.
Experimental Protocols
This protocol is adapted from the synthesis of Tesirine (SG3249) and has been modified for the incorporation of a PEG4 spacer. Researchers should exercise standard laboratory safety precautions and perform all reactions in a well-ventilated fume hood.
Materials and Reagents
A comprehensive list of necessary reagents is provided in the table below. All reagents should be of high purity (≥95%) unless otherwise specified.
| Reagent Category | Specific Reagent |
| Starting Materials & Intermediates | PBD Monomer Precursors |
| Alloc-Val-Ala-PAB-OH | |
| Mal-PEG4-Acid | |
| Coupling Agents | EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| HOBt (Hydroxybenzotriazole) | |
| Deprotection Agents | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| Pyrrolidine | |
| TBAF (Tetrabutylammonium fluoride) buffered with Acetic Acid | |
| Bases | K₂CO₃ (Potassium carbonate) |
| Et₃N (Triethylamine) | |
| 2,6-Lutidine | |
| Solvents | DCM (Dichloromethane) |
| THF (Tetrahydrofuran) | |
| Acetone | |
| DMF (Dimethylformamide) | |
| DMSO (Dimethyl sulfoxide) |
Synthesis Workflow
References
- 1. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Setup of a Mal-PEG4-VA Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides a detailed experimental framework for the development and evaluation of an ADC utilizing a Maleimide-PEG4-Valine-Alanine (Mal-PEG4-VA) linker.
The this compound linker is a cleavable linker system designed for targeted drug delivery. The maleimide group allows for covalent conjugation to thiol groups on the antibody, typically on cysteine residues. The polyethylene glycol (PEG) spacer enhances solubility and improves pharmacokinetic properties. The dipeptide Valine-Alanine (VA) sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted cleavage ensures the release of the cytotoxic payload predominantly within the target cancer cells, thereby minimizing systemic toxicity.
These application notes provide a comprehensive guide, from the conjugation of the this compound linker-payload to a monoclonal antibody, through to its characterization, and in vitro and in vivo evaluation.
ADC Conjugation and Purification
The first step in developing a this compound ADC is the covalent attachment of the linker-payload to the monoclonal antibody (mAb). This process is followed by purification to remove unconjugated components.
Experimental Protocol: Antibody-Linker Payload Conjugation
This protocol outlines the steps for conjugating a maleimide-activated linker-payload to a monoclonal antibody through thiol chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Payload with a maleimide group
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation buffer: PBS, pH 6.5-7.0 with 1-2 mM EDTA (degassed)
-
Quenching reagent: N-acetylcysteine
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous DMSO
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Immediately remove excess TCEP using a desalting column pre-equilibrated with degassed conjugation buffer. The lower pH of the conjugation buffer helps stabilize the thiol groups.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-Payload in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Immediately after purification of the reduced antibody, add the this compound-Payload solution to the antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a common starting point, but may require optimization.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally <10% v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated linker-payload and other reaction components using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
ADC Characterization
Thorough characterization of the purified ADC is crucial to ensure its quality, consistency, and to understand its properties. Key parameters to evaluate include the Drug-to-Antibody Ratio (DAR), aggregation, and purity.
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is a powerful technique to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation. The principle is that the hydrophobicity of the ADC increases with the number of conjugated hydrophobic payloads.[1][2]
Materials:
-
Purified this compound ADC
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0
-
Mobile Phase B: 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 with 25% isopropanol (v/v)
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate to 0.8 mL/min and the column temperature to 30°C.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Injection and Elution:
-
Inject 40 µL of the prepared ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Wash the column with 100% Mobile Phase B for 2 minutes.
-
Re-equilibrate the column with 100% Mobile Phase A for 3 minutes.
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)
-
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm[3] |
| Mobile Phase A | 1.2 M (NH₄)₂SO₄, 25 mM Sodium Phosphate, pH 6.0[3] |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 6.0, 25% Isopropanol[3] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 40 µL (at 1 mg/mL) |
| Gradient | 0-100% B over 20 min |
Table 1: Typical HIC Parameters for ADC DAR Analysis.
In Vitro Efficacy Assessment
In vitro assays are essential to determine the potency, specificity, and mechanism of action of the ADC before proceeding to more complex in vivo studies.
Mechanism of Action of this compound ADCs
The efficacy of a this compound ADC relies on a series of events that lead to the targeted killing of cancer cells.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Mal-PEG4-VA Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on its components: a monoclonal antibody for specific antigen targeting, a potent cytotoxic payload, and a linker that connects the two. The Mal-PEG4-VA linker is a cleavable linker system that utilizes a valine-alanine (VA) dipeptide sequence, which is recognized and cleaved by lysosomal proteases like cathepsin B, often overexpressed in tumor cells. The maleimide group allows for stable conjugation to the antibody, while the PEG4 spacer enhances solubility and improves pharmacokinetic properties.
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome. The acidic environment and the presence of proteases within the lysosome lead to the cleavage of the Val-Ala linker, releasing the cytotoxic payload to induce cell death. This application note provides detailed protocols for a suite of in vitro cell-based assays to evaluate the efficacy of ADCs employing the this compound linker. These assays are designed to assess target-specific cytotoxicity, the bystander killing effect, and the rate of internalization, which are all critical parameters for the preclinical evaluation and selection of ADC candidates.
Mechanism of Action of a this compound ADC
A typical this compound ADC functions through a multi-step process that begins with specific binding to a target antigen on the surface of a cancer cell and culminates in the intracellular release of a cytotoxic payload.
Target-Specific Cytotoxicity Assay
This assay determines the potency and specificity of the this compound ADC in killing antigen-positive (Ag+) cancer cells compared to antigen-negative (Ag-) cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes representative data from cytotoxicity assays comparing ADCs with Val-Ala and Val-Cit linkers. The Val-Ala linker, as used in this compound, may exhibit a slightly higher IC50 due to a slower cleavage rate compared to Val-Cit, but this can be offset by its ability to be conjugated at a higher drug-to-antibody ratio (DAR) with reduced aggregation.[1]
| Parameter | This compound-MMAE ADC | Control vc-MMAE ADC | Notes |
| Target Cell Line | HER2+ (e.g., SK-BR-3) | HER2+ (e.g., SK-BR-3) | Both ADCs target the same antigen. |
| IC50 (pM) | ~92 pM[1] | ~14.3 pM[1] | The Val-Ala linker is cleaved by Cathepsin B at approximately half the rate of the Val-Cit linker, which can influence the in vitro potency.[1] |
| Target Cell Line | Antigen-Negative (e.g., MCF-7) | Antigen-Negative (e.g., MCF-7) | Minimal cytotoxicity is expected in antigen-negative cells. |
| IC50 (pM) | >10,000 pM | >10,000 pM | Demonstrates the target specificity of the ADC. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors or DNA-damaging agents).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Mix on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Bystander Effect Assay
The bystander effect is the ability of a payload released from a target cell to kill neighboring antigen-negative cells. This is particularly important for treating heterogeneous tumors. The this compound linker, being cleavable, can facilitate a bystander effect if the released payload is membrane-permeable (e.g., MMAE, PBD dimers).
Data Presentation: Bystander Killing Efficacy
The table below presents expected outcomes from a co-culture bystander effect assay. The degree of bystander killing is dependent on the permeability of the payload and the ratio of Ag+ to Ag- cells.
| Parameter | This compound-PBD ADC | This compound-MMAE ADC | Notes |
| Co-culture Ratio (Ag+:Ag-) | 1:1 | 1:1 | A higher ratio of Ag+ cells generally leads to a more pronounced bystander effect. |
| % Viability of Ag- Cells | Decreased | Decreased | PBD dimers and MMAE are membrane-permeable and known to induce a bystander effect. The potency of the payload will influence the extent of killing. |
| Control (Ag- cells alone + ADC) | No significant decrease | No significant decrease | Demonstrates that the ADC does not directly kill antigen-negative cells. |
Experimental Protocol: Co-culture Bystander Assay
This assay quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Co-culture wells: Seed a mixture of Ag+ and GFP-labeled Ag- cells in 96-well plates at various ratios (e.g., 1:3, 1:1, 3:1) with a constant total cell number per well.
-
Control wells: Seed GFP-labeled Ag- cells alone.
-
-
Incubation: Incubate the plates overnight at 37°C with 5% CO2.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the this compound ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
ADC Internalization Assay
Internalization of the ADC-antigen complex is a prerequisite for the cleavage of the this compound linker and subsequent payload release. This assay quantifies the rate and extent of ADC internalization into target cells.
Data Presentation: ADC Internalization Rate
The rate of internalization can be measured using various techniques, such as flow cytometry with a pH-sensitive dye or a radiolabeling-based assay.
| Parameter | This compound ADC | Isotype Control ADC | Notes |
| Time Point | % Internalized ADC | % Internalized ADC | Data can be presented as the percentage of total bound ADC that is internalized at each time point. |
| 0.5 hours | 15-25% | <5% | |
| 2 hours | 40-60% | <5% | |
| 6 hours | 70-85% | <5% | |
| 24 hours | >90% | <5% | The isotype control should show minimal internalization, confirming antigen-specific uptake. |
Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay
This method uses a dye that fluoresces only in the acidic environment of the endosomes and lysosomes, providing a direct measure of internalization.
Materials:
-
Antigen-positive cancer cell line
-
This compound ADC
-
pH-sensitive dye labeling kit (e.g., pHrodo™ Red)
-
Complete cell culture medium
-
96-well plates
-
Flow cytometer
Procedure:
-
ADC Labeling: Label the this compound ADC with the pH-sensitive dye according to the manufacturer's protocol.
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the labeled ADC at a predetermined concentration. Incubate at 37°C for various time points (e.g., 0.5, 2, 6, 24 hours). As a negative control for internalization, incubate a set of wells at 4°C for the longest time point.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using a non-enzymatic cell dissociation solution.
-
Data Acquisition: Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: The increase in mean fluorescence intensity (MFI) at 37°C compared to the 4°C control indicates the extent of internalization. Calculate the percentage of internalization relative to the maximum signal obtained.
Conclusion
The suite of cell-based assays described in these application notes provides a robust framework for the preclinical evaluation of ADCs utilizing the this compound linker. By systematically assessing cytotoxicity, the bystander effect, and internalization, researchers can gain critical insights into the efficacy and mechanism of action of their ADC candidates. The provided protocols and representative data serve as a guide for generating reliable and reproducible results, facilitating the selection and optimization of ADCs for further development. The unique properties of the this compound linker, particularly its cleavability by intracellular proteases, underscore the importance of these functional assays in characterizing the performance of next-generation targeted cancer therapies.
References
Application Notes and Protocols for In Vivo Studies Using Mal-PEG4-VA Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maleimide-Polyethylene Glycol-Valine-Alanine (Mal-PEG4-VA) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). This cleavable linker system is engineered to provide a stable linkage between a monoclonal antibody (mAb) and a potent cytotoxic payload during systemic circulation, while enabling efficient payload release upon internalization into target tumor cells.
The maleimide group allows for specific, covalent conjugation to thiol groups on the antibody, typically on cysteine residues. The hydrophilic PEG4 spacer improves the solubility and pharmacokinetic properties of the ADC, reducing aggregation and potentially lowering immunogenicity. The dipeptide sequence, Valine-Alanine (or the similar Valine-Citrulline), is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted cleavage ensures the release of the cytotoxic payload directly at the site of action, thereby maximizing anti-tumor efficacy and minimizing off-target toxicity.
These application notes provide an overview of the in vivo applications of this compound and related linkers, along with detailed protocols for key experiments to guide researchers in the preclinical evaluation of their ADC candidates.
Mechanism of Action: ADC with this compound Linker
An ADC utilizing a this compound linker operates through a multi-step process to deliver its cytotoxic payload to cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic drug. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Following binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the Valine-Alanine dipeptide in the linker.
-
Payload Release and Action: This cleavage releases the active cytotoxic payload into the cytoplasm of the cancer cell. The payload then exerts its cell-killing effect, for example, by inhibiting tubulin polymerization (in the case of auristatins like MMAE) or crosslinking DNA (in the case of payloads like PBD), leading to cell cycle arrest and apoptosis.
Application Notes and Protocols for the Purification of Mal-PEG4-VA Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload via a chemical linker. The Mal-PEG4-VA linker is a popular choice, featuring a maleimide group for conjugation to antibody cysteine residues, a hydrophilic polyethylene glycol (PEG4) spacer to improve solubility, and a cathepsin-cleavable valine-alanine (VA) dipeptide for controlled payload release within the target cell.
Effective purification of this compound conjugated antibodies is a critical step in their manufacturing process. It is essential to remove process-related impurities such as unconjugated antibody, excess drug-linker, and aggregates to ensure a final product with a well-defined drug-to-antibody ratio (DAR), high purity, and optimal therapeutic window. This document provides detailed application notes and protocols for the purification of these ADCs, focusing on a typical two-step chromatography process involving Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).
Core Principles of ADC Purification
The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. This property is exploited for the separation of ADC species with different DAR values using HIC. Species with a higher DAR are more hydrophobic and bind more strongly to the HIC resin. A decreasing salt gradient is used to elute the different DAR species, with the unconjugated antibody (DAR=0) eluting first, followed by DAR=2, DAR=4, and so on.[1][2]
Following HIC, a polishing step using SEC is typically employed to remove high molecular weight species (aggregates) and any remaining small molecule impurities, such as unconjugated drug-linker. SEC separates molecules based on their hydrodynamic radius, with larger molecules (aggregates) eluting before the monomeric ADC.
Experimental Workflow for ADC Purification
The overall workflow for the purification of a this compound conjugated antibody can be visualized as follows:
Application Note 1: Separation of ADC Species by Hydrophobic Interaction Chromatography (HIC)
HIC is the primary method for separating unconjugated antibody from ADC species and for fractionating ADCs based on their DAR.
Protocol: Preparative HIC for DAR Separation
1. Materials and Buffers:
-
HIC Column: Phenyl or Butyl-based resin (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Potassium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 75% 50 mM Potassium Phosphate, pH 7.0, and 25% Isopropyl Alcohol.[3]
-
Crude ADC Sample: Post-conjugation reaction mixture.
2. Instrumentation:
-
A preparative liquid chromatography system with a UV detector.
3. Procedure:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CV) of Mobile Phase A.
-
Sample Loading: Dilute the crude ADC sample with an equal volume of Mobile Phase A to ensure binding to the column. Load the diluted sample onto the equilibrated column.
-
Wash: Wash the column with 3-5 CV of Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CV. This decreasing salt gradient will cause the elution of ADC species in order of increasing hydrophobicity (and thus, increasing DAR).
-
Fraction Collection: Collect fractions throughout the elution gradient and monitor the chromatogram at 280 nm.
-
Analysis of Fractions: Analyze the collected fractions by analytical HIC and/or SDS-PAGE to identify the fractions containing the desired ADC species (e.g., pooling DAR=2 and DAR=4 fractions).
Data Presentation: Representative HIC Purification of a Cysteine-Conjugated ADC
The following table presents representative data from a HIC purification of an interchain cysteine-conjugated ADC, demonstrating the separation of different DAR species. While this is not specific to a this compound linker, it illustrates the expected outcome.
| Peak ID | Putative DAR | Retention Time (min) | Peak Area (%) |
| 1 | 0 | 5.11 | 0.22 |
| 2 | 2 | 5.62 | 2.84 |
| 3 | 4 | 6.61 | 27.17 |
| 4 | 6 | 8.40 | 14.00 |
| 5 | 8 | 10.60 | 36.93 |
| Average DAR | ~5.97 |
Data adapted from a representative HIC analysis of a cysteine-linked ADC. The exact retention times and peak areas will vary depending on the specific antibody, payload, and chromatographic conditions.
Application Note 2: Aggregate and Impurity Removal by Size Exclusion Chromatography (SEC)
SEC is an essential polishing step to remove high molecular weight species (aggregates) and residual small molecule impurities from the pooled HIC fractions.
Protocol: SEC for ADC Polishing
1. Materials and Buffers:
-
SEC Column: (e.g., Waters XBridge Protein BEH SEC column, 200 Å, 2.5 μm).[3]
-
Mobile Phase: 50 mM Potassium Phosphate, 300 mM NaCl, 15% Isopropyl Alcohol, pH 6.8.
-
Sample: Pooled and concentrated fractions from HIC purification.
2. Instrumentation:
-
An HPLC or FPLC system with a UV detector.
3. Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the mobile phase.
-
Sample Injection: Inject the HIC-purified ADC sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak, which should be the main peak. The aggregate peak, if present, will elute earlier.
-
Analysis: Analyze the collected fractions for purity, aggregation, and final DAR.
Data Presentation: Typical Purity and Aggregation Levels Before and After SEC
The following table summarizes typical results from the SEC polishing step of a trastuzumab-based ADC, which is structurally similar to a this compound auristatin conjugate.
| Parameter | Pre-SEC (HIC Pool) | Post-SEC (Final Product) |
| Monomer Purity (%) | >95% | >98% |
| Aggregate Content (%) | <5% | <2% |
| Average DAR | ~4.0 | ~4.0 |
Data adapted from a representative purification of a trastuzumab-MC-VC-PAB-MMAE ADC.
Characterization of Purified this compound Conjugated Antibodies
Following purification, the ADC should be thoroughly characterized to ensure it meets the required quality attributes.
Workflow for ADC Characterization
References
Application Notes and Protocols for Mal-PEG4-VA Linker in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mal-PEG4-VA Linker
The this compound linker is a crucial component in the development of targeted cancer therapies, particularly in the field of Antibody-Drug Conjugates (ADCs). This cleavable linker system is meticulously designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb), enabling the specific delivery of the therapeutic agent to cancer cells while minimizing systemic toxicity.[1][2] The linker's architecture comprises three key functional units:
-
Maleimide (Mal): This reactive group facilitates the covalent conjugation of the linker to the monoclonal antibody. It specifically reacts with thiol groups present in the cysteine residues of the antibody, forming a stable thioether bond.
-
Polyethylene Glycol (PEG4): The tetra-polyethylene glycol spacer enhances the solubility and stability of the ADC in circulation.[3][4][5] This hydrophilic component helps to prevent aggregation and can improve the pharmacokinetic profile of the conjugate, leading to a longer half-life in the bloodstream.
-
Valine-Alanine (VA): This dipeptide sequence serves as a cleavage site for specific enzymes, primarily cathepsin B, which are highly expressed in the lysosomal compartment of tumor cells. This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell, thereby maximizing its therapeutic effect.
The this compound linker is predominantly utilized in the construction of ADCs, where it plays a pivotal role in the targeted delivery of highly potent cytotoxic agents, such as pyrrolobenzodiazepines (PBDs) and auristatins (e.g., MMAE), to tumor cells. While the individual components of the linker, namely maleimide and PEG, are employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the direct application of the complete this compound linker in PROTAC development is not extensively documented in current research literature.
Mechanism of Action in Antibody-Drug Conjugates (ADCs)
The therapeutic efficacy of an ADC equipped with a this compound linker is contingent upon a sequence of well-orchestrated events, as depicted in the signaling pathway below.
-
Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-specific antigen on the surface of the cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through endocytosis.
-
Trafficking and Fusion: The endosome containing the ADC traffics through the cytoplasm and fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B cleaves the valine-alanine dipeptide of the linker, releasing the active cytotoxic payload.
-
DNA Damage: The released payload, such as a PBD dimer, can then translocate to the nucleus and bind to the minor groove of the DNA, causing DNA damage.
-
Induction of Apoptosis: The extensive DNA damage triggers the cell's apoptotic machinery, leading to programmed cell death.
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs utilizing a valine-alanine cleavable linker, similar in mechanism to the this compound linker, with a PBD payload. These values are indicative of the high potency of such constructs.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Target Antigen | IC50 (pM) |
| Ramos | Burkitt's Lymphoma | CD22 | 5 - 15 |
| Daudi | Burkitt's Lymphoma | CD22 | 10 - 25 |
| NCI-N87 | Gastric Cancer | HER2 | 80 - 120 |
| SK-BR-3 | Breast Cancer | HER2 | 50 - 100 |
Note: IC50 values are representative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Models)
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Ramos (Subcutaneous) | ADC (anti-CD22-VA-PBD) | 1 | >90 |
| NCI-N87 (Subcutaneous) | ADC (anti-HER2-VA-PBD) | 3 | ~85 |
Note: Tumor growth inhibition is typically measured at the end of the study compared to a vehicle control group.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
| ADC Half-life (t½) in rodents | 4 - 6 days |
| Payload Release in Circulation | < 5% after 72 hours |
Note: Pharmacokinetic parameters are influenced by the antibody, payload, and the PEG spacer.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target-positive (e.g., Ramos) and target-negative (e.g., Jurkat) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC with this compound linker
-
Control antibody (without payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the ADC or control antibody.
-
Include wells with untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol describes the evaluation of the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line (e.g., Ramos)
-
Matrigel (optional)
-
ADC with this compound linker
-
Vehicle control (e.g., PBS)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject 5-10 million cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Administer the ADC (e.g., 1 mg/kg) and vehicle control intravenously (i.v.) via the tail vein.
-
Treatment can be a single dose or multiple doses depending on the study design.
-
-
Monitoring:
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Protocol 3: Linker Stability Assay in Plasma
This protocol is for assessing the stability of the ADC linker in plasma, which is crucial for determining the potential for premature payload release.
Materials:
-
ADC with this compound linker
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile with internal standard)
-
Centrifuge
Procedure:
-
Incubation:
-
Incubate the ADC at a final concentration of 10-100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
-
Sample Preparation:
-
To each plasma aliquot, add 3 volumes of cold protein precipitation solution.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact ADC (or a surrogate peptide) and the released payload.
-
-
Data Analysis:
-
Plot the percentage of intact ADC remaining over time.
-
Calculate the half-life of the ADC in plasma.
-
References
- 1. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-PEG4-VA Conjugation
Welcome to the technical support center for Mal-PEG4-VA conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their conjugation experiments. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered when using the this compound linker.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
The conjugation of this compound to a biomolecule, such as a monoclonal antibody (mAb) or other proteins, relies on the well-established Michael addition reaction. The maleimide group on the linker reacts specifically with a free sulfhydryl (thiol) group, commonly from a cysteine residue on the protein, to form a stable thioether bond. This reaction is highly efficient and selective for thiols under mild conditions.
Q2: What is the role of each component in the this compound linker?
-
Mal (Maleimide): This functional group is responsible for the covalent attachment to the thiol group of the biomolecule.
-
PEG4 (Polyethylene Glycol, 4 units): The PEG spacer enhances the solubility of the linker and the final conjugate in aqueous buffers, which can help to reduce aggregation.[1]
-
VA (Valine-Alanine): This dipeptide sequence is a substrate for enzymes like Cathepsin B, which are often present in the lysosomes of tumor cells.[2] This makes the linker cleavable, allowing for the release of a conjugated payload within the target cell.[2]
Q3: What is the optimal pH for the this compound conjugation reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this window, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the competitive reaction with primary amines (e.g., lysine residues) increases, which can lead to a loss of selectivity.
Q4: How should the this compound linker be stored?
It is recommended to store the this compound linker at -20°C and protect it from moisture. For preparing stock solutions, use a dry, water-miscible organic solvent such as DMSO or DMF and store these solutions at -20°C. It is advisable to prepare aqueous solutions of the linker immediately before use to minimize hydrolysis of the maleimide group.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
Q: My conjugation reaction is resulting in a low yield or a lower-than-expected DAR. What are the possible causes and how can I troubleshoot this?
A: Low conjugation efficiency is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Hydrolysis of Maleimide Reagent | The maleimide group is susceptible to hydrolysis in aqueous solutions, rendering it inactive for conjugation. Prepare aqueous solutions of this compound immediately before use. For storage, use anhydrous DMSO or DMF. Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation. |
| Incorrect Reaction pH | The reaction pH is critical for efficiency and selectivity. Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use a buffer system that does not contain primary or secondary amines or free thiols (e.g., Tris buffer is not recommended). Phosphate-buffered saline (PBS) is a common choice. |
| Oxidation of Thiol Groups | Free thiols on the protein can re-oxidize to form disulfide bonds, which are unreactive with maleimides. Degas buffers to minimize oxygen. Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to prevent metal-catalyzed oxidation. |
| Insufficient Molar Excess of this compound | A sufficient molar excess of the linker is needed to drive the reaction to completion. As a starting point, a 10-20 fold molar excess of the this compound linker over the protein is often recommended. This may require optimization depending on the specific protein and reaction conditions. |
| Presence of Competing Thiols | If a reducing agent like dithiothreitol (DTT) was used to reduce disulfide bonds, it must be removed before adding the this compound linker, as it will compete for reaction with the maleimide. Use a desalting column or buffer exchange for DTT removal. Tris(2-carboxyethyl)phosphine (TCEP) is a suitable alternative as it does not contain a thiol group and generally does not need to be removed. |
| Steric Hindrance | The PEG4 component may contribute to steric hindrance, potentially limiting access to the thiol group on the protein. Consider optimizing the reaction time and temperature to overcome this. |
Experimental Protocols
General Protocol for Antibody Reduction and this compound Conjugation
This protocol provides a general workflow. Optimal conditions may vary depending on the specific antibody and desired DAR.
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
Reducing agent: TCEP hydrochloride
-
This compound linker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: PBS, pH 7.2, with 1-5 mM EDTA (degassed)
-
Quenching Reagent: N-acetylcysteine or cysteine
-
Desalting column or buffer exchange device
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution in the degassed Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
Reduction of Disulfide Bonds (if necessary):
-
Add TCEP to the antibody solution to a final concentration of 1-5 mM. A 2-10 fold molar excess of TCEP over the antibody is a good starting point.
-
Incubate at room temperature for 30-60 minutes.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., N-acetylcysteine) in a 2-5 fold molar excess over the initial amount of this compound to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or buffer exchange into a suitable storage buffer.
-
-
Characterization:
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Key Considerations |
| pH | 6.5 - 7.5 | Balances reaction rate and selectivity. Higher pH increases the risk of reaction with amines. |
| Molar Excess of Linker | 5 to 20-fold | Higher excess can drive the reaction to completion but may increase the risk of off-target modification and aggregation. Optimization is crucial. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can reduce side reactions and aggregation but will require longer reaction times. |
| Reaction Time | 1 to 24 hours | Monitor reaction progress to determine the optimal time. Prolonged times at higher pH can lead to hydrolysis. |
| Protein Concentration | 1 to 10 mg/mL | Higher concentrations can increase reaction rates but may also promote aggregation. |
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugate (ADC) Synthesis
For researchers, scientists, and drug development professionals, achieving a high yield of high-quality Antibody-Drug Conjugate (ADC) is critical for the advancement of therapeutic candidates. Low yield can be a significant bottleneck, leading to increased costs and delayed timelines. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during ADC synthesis, offering detailed experimental protocols and frequently asked questions to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in ADC synthesis?
Low yield in ADC synthesis can be attributed to a variety of factors throughout the process, from the quality of the starting materials to the final purification steps. The most common culprits include:
-
Antibody Aggregation: The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the antibody, leading to the formation of soluble and insoluble aggregates that are removed during purification, thus reducing the yield of monomeric ADC.
-
Suboptimal Drug-to-Antibody Ratio (DAR): Achieving the desired DAR is crucial. A low average DAR means less potent ADCs, while an excessively high DAR can lead to increased aggregation and faster clearance in vivo. Inefficient conjugation reactions can result in a low DAR and a significant amount of unconjugated antibody, which must be removed.
-
Inefficient Purification: The purification process itself is a major source of product loss. The heterogeneity of the crude reaction mixture, which contains the desired ADC, unconjugated antibody, free drug-linker, and aggregates, makes separation challenging. Aggressive purification strategies aimed at achieving high purity can often lead to a significant reduction in yield.[1]
-
Linker-Payload Instability: The chemical bond between the linker and the payload may be unstable under the conditions used for conjugation or purification, leading to premature cleavage of the drug and a lower yield of the intact ADC.
-
Poor Solubility of Linker-Payload: Highly hydrophobic linker-payloads may have limited solubility in the aqueous buffers typically used for conjugation, resulting in an incomplete reaction and low yield.
-
Incompatible Conjugation Chemistry: The chosen conjugation strategy must be compatible with the functional groups on both the antibody and the linker-payload. Mismatched chemistries will result in a failed or inefficient conjugation, leading to very low or no yield.
Q2: How does the choice of conjugation strategy affect the final yield?
The conjugation strategy plays a pivotal role in determining the overall yield and homogeneity of the final ADC product. The two most common random conjugation methods, targeting lysine and cysteine residues, and site-specific conjugation methods have different impacts on yield.
-
Lysine Conjugation: This method targets the abundant and accessible ε-amino groups of lysine residues on the antibody surface. While procedurally straightforward, it often results in a heterogeneous mixture of ADCs with a wide distribution of DARs and conjugation sites.[2][3][4] This heterogeneity can make purification challenging and may lead to lower yields of the desired, narrowly defined ADC product.
-
Cysteine Conjugation: This strategy typically involves the reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation. With fewer available sites compared to lysine, this method offers better control over the DAR, generally resulting in a more homogeneous product.[5] However, the reduction and subsequent re-oxidation steps, if not optimized, can lead to antibody fragmentation or aggregation, impacting the final yield.
-
Site-Specific Conjugation: These advanced methods involve engineering the antibody to introduce a specific conjugation site. This approach provides the highest degree of control over the DAR and location of the payload, leading to a highly homogeneous product. This homogeneity can simplify the purification process and potentially lead to higher recovery yields of the desired ADC. One study on a site-specific chemical conjugation reported a total product yield for the four-step process of 90%.
Q3: What are the key analytical techniques to assess ADC synthesis yield and quality?
A panel of analytical techniques is essential to monitor the quality of the ADC at each step and to accurately determine the yield of the desired product. Key methods include:
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying aggregates. It separates molecules based on their hydrodynamic radius, allowing for the determination of the percentage of monomeric ADC versus high molecular weight species (aggregates) and fragments.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the drug-to-antibody ratio (DAR) distribution for cysteine-linked ADCs. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), is used to determine the average DAR and to analyze the distribution of drug on the light and heavy chains after reduction of the ADC.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a straightforward technique to visualize the successful conjugation and assess the purity of the ADC. Under non-reducing conditions, a shift in the molecular weight of the intact antibody indicates conjugation. Under reducing conditions, it allows for visualization of conjugation to the heavy and light chains separately.
Quantitative Data Summary
The final yield of an ADC synthesis is highly dependent on the specific antibody, linker, payload, conjugation chemistry, and purification process. The following table provides an estimated range of final ADC recovery after purification for different conjugation strategies. It is important to note that these are general estimates, and optimization is crucial to maximize yield in any specific system.
| Conjugation Method | Typical Final Yield Range (Post-Purification) | Key Considerations Affecting Yield |
| Lysine Conjugation | 40% - 80% | Heterogeneity of the product can lead to significant losses during purification to achieve a narrow DAR distribution. |
| Cysteine Conjugation | 50% - 85% | Incomplete reduction or re-oxidation can lead to antibody fragmentation or aggregation. The purification process to remove different DAR species can impact the final yield. |
| Site-Specific Conjugation | 70% - 95% | Higher homogeneity simplifies purification, often leading to higher recovery rates. One case study reported a 90% total process yield. |
| Purification Step | Typical Recovery Rate | Notes |
| Protein A Chromatography | 65% - 95% | Can be used for purification, but may have lower recovery compared to other methods for some ADCs. |
| Size Exclusion Chromatography (G25) | > 95% | Effective for buffer exchange and removal of small molecule reagents with high recovery. |
| Tangential Flow Filtration (TFF) | > 90% | Commonly used for buffer exchange and concentration steps with high product recovery. |
Troubleshooting Guides
Issue 1: Low Average Drug-to-Antibody Ratio (DAR)
Symptoms:
-
HIC or RP-HPLC analysis shows a low average DAR.
-
Mass spectrometry confirms a lower than expected mass for the ADC.
-
The final product has lower than expected potency in functional assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time. For thiol-maleimide conjugation, maintain a pH between 6.5 and 7.5 to ensure the stability of the maleimide group. |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | Increase the concentration of the reducing agent (e.g., TCEP or DTT). Optimize the reduction time and temperature to achieve the desired number of free thiols. |
| Inactive Linker-Payload | Use a fresh batch of the linker-payload. Confirm its purity and activity before the conjugation reaction. |
| Insufficient Molar Ratio of Linker-Payload | Increase the molar excess of the linker-payload to the antibody to drive the conjugation reaction towards a higher DAR. |
| Interfering Buffer Components | Perform a buffer exchange for the antibody into a suitable conjugation buffer that is free of interfering substances like primary amines (for lysine conjugation) or other nucleophiles. |
Issue 2: High Levels of Aggregation
Symptoms:
-
Visible precipitation or turbidity in the reaction mixture or final product.
-
SEC analysis shows a significant percentage of high molecular weight species.
-
Loss of product during sterile filtration steps.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload | Reduce the molar excess of the drug-linker during conjugation to target a lower DAR. A lower DAR can decrease the overall hydrophobicity of the ADC. |
| Unfavorable Buffer Conditions | Screen different buffer formulations by varying the pH and ionic strength to find conditions that minimize aggregation. Avoid the isoelectric point (pI) of the antibody. |
| Harsh Conjugation Conditions | Use milder reaction conditions, such as lower temperatures or a more neutral pH, to avoid denaturation of the antibody. |
| High Protein Concentration | Evaluate the effect of lowering the antibody concentration during the conjugation reaction. |
| Inadequate Formulation | Optimize the final formulation by screening different excipients, such as surfactants (e.g., polysorbates), sugars, or amino acids, which can act as stabilizers. |
Issue 3: Significant Product Loss During Purification
Symptoms:
-
Low overall process yield despite a successful conjugation reaction.
-
Substantial decrease in the amount of ADC after chromatography or filtration steps.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| ADC Adsorption to Chromatography Resin or Membranes | Optimize the buffer conditions for purification, such as adjusting the salt concentration or pH, to minimize non-specific binding. |
| Aggregation During Purification | Analyze samples before and after each purification step by SEC to identify the step causing aggregation. Optimize the buffers used in that step to maintain ADC solubility. |
| Overly Stringent Purification Criteria | Re-evaluate the acceptance criteria for DAR heterogeneity. A slightly broader distribution may be acceptable to significantly improve the overall yield. |
| Precipitation at High Concentrations | If using tangential flow filtration for concentration, monitor for precipitation. It may be necessary to concentrate to a lower final concentration or to use a formulation buffer with better stabilizing properties. |
Experimental Protocols
Protocol 1: Lysine-Based ADC Conjugation (Two-Step)
This protocol describes a two-step conjugation to lysine residues, first by introducing a thiol-reactive group to the antibody, followed by conjugation to a maleimide-activated drug.
Materials:
-
Target monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
2-Iminothiolane (Traut's Reagent)
-
Maleimide-activated drug-linker
-
Conjugation Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching Solution: 100 mM N-ethylmaleimide in DMSO
-
Purification column (e.g., SEC)
Methodology:
-
Antibody Preparation: Perform a buffer exchange of the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Thiolation of Antibody: Add a 10-fold molar excess of 2-Iminothiolane to the antibody solution with constant stirring. Incubate at room temperature for 1 hour.
-
Removal of Excess Reagent: Purify the thiolated antibody using an SEC column (e.g., G25) equilibrated with Conjugation Buffer to remove excess 2-Iminothiolane.
-
Conjugation: Immediately add a 3-fold molar excess of the maleimide-activated drug-linker (dissolved in DMSO) per thiol group to the purified thiolated antibody. Incubate at room temperature for 2 hours with gentle stirring.
-
Quenching: Add a 10-fold molar excess of the Quenching Solution per thiol group to cap any unreacted thiols. Incubate for 30 minutes at room temperature.
-
Purification: Purify the ADC using an appropriate chromatography method (e.g., SEC or HIC) to remove unconjugated drug-linker, quenching reagent, and aggregates.
Protocol 2: Cysteine-Based ADC Conjugation
This protocol outlines the partial reduction of interchain disulfide bonds followed by conjugation to a maleimide-activated drug.
Materials:
-
Target mAb in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated drug-linker
-
Conjugation Buffer: 50 mM sodium phosphate, 150 mM NaCl, 20 mM EDTA, pH 7.5
-
Quenching Solution: 1 M L-cysteine
-
Purification column (e.g., HIC)
Methodology:
-
Antibody Preparation: Buffer exchange the mAb into the Conjugation Buffer to a concentration of 5-10 mg/mL.
-
Partial Reduction: Add a 2-5 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours. The exact molar excess and incubation time should be optimized for the specific antibody.
-
Removal of Reducing Agent: Purify the partially reduced antibody using an SEC column (e.g., G25) equilibrated with degassed Conjugation Buffer.
-
Conjugation: Immediately add a 5-10 molar excess of the maleimide-activated drug-linker (dissolved in DMSO) to the reduced antibody. Incubate at room temperature for 1-2 hours in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of thiols.
-
Quenching: Add an excess of the Quenching Solution to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the ADC using HIC to separate the different DAR species and remove unconjugated antibody and other impurities.
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Materials:
-
SEC column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl)
-
HPLC or UPLC system
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
-
ADC sample
Methodology:
-
System Equilibration: Equilibrate the SEC column with the Mobile Phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the Mobile Phase. Filter the sample through a 0.22 µm low-protein-binding filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 4: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC or UPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Methodology:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Data Analysis: Integrate the peak areas for each species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). Calculate the weighted average DAR based on the relative peak areas.
Visualizations
Caption: A generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: A decision tree for troubleshooting low yield in ADC synthesis.
Caption: The mechanism of action of an Antibody-Drug Conjugate (ADC).
References
- 1. Good Manufacturing Practice Strategy for Antibody–Drug Conjugate Synthesis Using Site-Specific Chemical Conjugation: First-Generation AJICAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Mal-PEG4-VA ADC Aggregation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent and mitigate the aggregation of maleimide-PEG4-valine-citrulline-p-aminobenzyl-carbamate-monomethyl auristatin E (Mal-PEG4-VA) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation?
Aggregation of this compound ADCs is a multifaceted issue stemming from both chemical instability of the linker and biophysical stress on the antibody. Key contributing factors include:
-
Thioether Bond Instability: The thioether bond formed between the maleimide group of the linker and a cysteine residue on the antibody can undergo a retro-Michael reaction, leading to dissociation of the drug-linker from the antibody. This process can expose previously buried hydrophobic regions, promoting self-association and aggregation.
-
Hydrolysis of the Maleimide Ring: The maleimide ring itself can be susceptible to hydrolysis, which can alter the chemical structure and stability of the ADC, potentially leading to aggregation.
-
Hydrophobicity of the Payload: The Val-Ala (VA) payload, a potent auristatin derivative, is highly hydrophobic. When conjugated to the antibody, it can increase the overall hydrophobicity of the ADC, making it more prone to aggregation, especially at higher drug-to-antibody ratios (DAR).
-
Environmental Stressors: Like many protein-based therapeutics, ADCs are sensitive to environmental conditions. Factors such as pH, temperature, ionic strength, and exposure to shear stress during processing can all induce unfolding and subsequent aggregation.
Q2: How can I detect and quantify aggregation in my ADC sample?
Several biophysical techniques are routinely employed to monitor and quantify ADC aggregation. The choice of method depends on the type and size of aggregates being investigated.
-
Size Exclusion Chromatography (SEC): This is the most common method for detecting and quantifying soluble aggregates. It separates molecules based on their hydrodynamic radius, allowing for the precise measurement of high molecular weight species (HMWS), which correspond to aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of a wide range of aggregate sizes in a sample. It measures the polydispersity of the sample, providing an early indication of instability.
-
Differential Scanning Fluorimetry (DSF): DSF can be used to assess the thermal stability of an ADC. A lower melting temperature (Tm) compared to the unconjugated antibody can indicate that the conjugation process has destabilized the protein, making it more susceptible to aggregation.
Troubleshooting Guide
Issue: My this compound ADC shows significant aggregation after conjugation and purification.
This is a common issue that can often be addressed by optimizing the reaction and formulation conditions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Buffer Conditions | pH: Maintain a pH between 6.0 and 7.4 during conjugation and for the final formulation. The maleimide-thiol reaction is most efficient at pH 6.5-7.5. Excipients: Screen different stabilizing excipients. Sugars (e.g., sucrose, trehalose) and polysorbates (e.g., Polysorbate 20, Polysorbate 80) are commonly used to prevent protein aggregation. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the hydrophobicity of the ADC, often leading to aggregation. Aim for a lower, more homogeneous DAR. This can be achieved by optimizing the molar ratio of the drug-linker to the antibody during the conjugation reaction. |
| Residual Unreacted Linker or Payload | Free hydrophobic drug-linker can associate with the ADC and promote aggregation. Ensure complete removal of unreacted species through purification methods like tangential flow filtration (TFF) or chromatography. |
| Oxidation of Cysteine Residues | If interchain cysteines are used for conjugation, ensure they are fully reduced prior to adding the maleimide-linker. The presence of disulfide-bonded cysteines will lead to an incomplete reaction and a heterogeneous product. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol outlines a general method for quantifying high molecular weight species (HMWS) in an ADC sample.
-
System Preparation: Equilibrate an SEC column (e.g., a TSKgel G3000SWxl column) with a suitable mobile phase, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the eluate at 280 nm. The monomeric ADC will elute as the main peak, with any HMWS eluting earlier.
-
Analysis: Integrate the peak areas for the HMWS and the monomer. The percentage of aggregate is calculated as: % Aggregate = (Area_HMWS / (Area_HMWS + Area_Monomer)) * 100
Protocol 2: Buffer Screening with Differential Scanning Fluorimetry (DSF)
This protocol can be used to rapidly screen for optimal buffer conditions to enhance the thermal stability of the ADC.
-
Sample Preparation: In a 96-well PCR plate, prepare a series of reactions containing the ADC at a final concentration of 0.1-0.2 mg/mL in various buffer formulations. Include a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange).
-
Instrument Setup: Place the plate in a real-time PCR instrument. Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data Acquisition: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, it will expose hydrophobic regions, causing the dye to bind and fluoresce.
-
Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal curve of fluorescence vs. temperature. Higher Tm values indicate greater thermal stability.
Visual Guides
Caption: Logical flow of factors leading to ADC aggregation.
Caption: A systematic workflow for troubleshooting ADC aggregation.
Caption: Signaling pathway for the auristatin (VA) payload.
Technical Support Center: Navigating Challenges in Cleavable Linker Chemistry
Welcome to the technical support center for cleavable linker chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of cleavable linkers in various applications, including antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with cleavable linkers, offering potential causes and solutions.
Issue 1: Premature Cleavage of Linker in Circulation
Question: My conjugate is showing high levels of premature payload release in plasma stability assays. What are the potential causes and how can I address this?
Answer: Premature cleavage of linkers in the bloodstream is a common challenge that can lead to off-target toxicity and reduced therapeutic efficacy.[1][2] The primary causes depend on the type of cleavable linker being used.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Stability at Physiological pH | Hydrazone linkers are designed to be stable at physiological pH (~7.4) and cleave in acidic environments (pH 4.5-6.5)[3]. However, some hydrazone structures can exhibit insufficient stability and hydrolyze in plasma, leading to premature drug release.[3][4] | Optimize Linker Structure: Modify the chemical structure of the hydrazone bond to enhance its stability. For example, a phenylketone-derived hydrazone linker was found to have a half-life of about 2 days in human and mouse plasma. A silyl ether-based acid-cleavable linker has been developed to improve stability for ADCs with highly cytotoxic payloads. |
| Plasma Hydrolysis | The aqueous environment of plasma can lead to slow hydrolysis of the linker over time. The rate of hydrolysis can be influenced by the specific chemical structure of the linker. | Select More Stable Linkers: Consider using alternative acid-labile linkers with improved plasma stability profiles. |
| Potential Cause | Explanation | Recommended Solution |
| Reduction by Plasma Reductants | Plasma contains low concentrations of reducing agents like glutathione (GSH) (~5 µM) which can still reduce less stable disulfide bonds. | Increase Steric Hindrance: Introduce bulky groups, such as methyl groups, adjacent to the disulfide bond to sterically shield it from reducing agents. |
| Thiol-Disulfide Exchange | Free thiols in plasma proteins can react with the disulfide linker, leading to payload release. | Modify Linker Design: Design linkers that are less susceptible to exchange reactions. Steric hindrance can also mitigate this issue. |
| Disulfide Scrambling | Free cysteine thiols can lead to the alteration of existing disulfide bonds, causing incorrect connectivity and potential instability. This can be exacerbated by heat, pH stress, or oxidative stress. | Control Environmental Conditions: Maintain a slightly acidic pH (around 6.5) and a controlled redox environment in buffers to minimize disulfide scrambling. |
| Potential Cause | Explanation | Recommended Solution |
| Susceptibility to Plasma Proteases | Peptide linkers, such as the commonly used valine-citrulline (Val-Cit) linker, can be prematurely cleaved by proteases present in the bloodstream. For example, human neutrophil elastase can cleave the Val-Cit bond. | Modify Peptide Sequence: Alter the amino acid sequence to be less recognizable by circulating proteases. For instance, linkers like glutamic acid-glycine-citrulline (EGCit) have shown increased resistance to neutrophil elastase compared to Val-Cit. |
| Cleavage by Carboxylesterases (in preclinical mouse models) | In mouse models, carboxylesterase 1C (Ces1C) has been shown to cleave Val-Cit linkers, leading to instability. | Use Alternative Linkers for In Vivo Mouse Studies: For preclinical evaluation in mice, consider using linkers that are not substrates for Ces1C. |
Issue 2: Inefficient or Incomplete Cleavage at the Target Site
Question: My conjugate shows good stability in plasma, but poor efficacy in cell-based assays, suggesting inefficient payload release. What could be the problem?
Answer: Inefficient cleavage at the target site can significantly reduce the therapeutic efficacy of a conjugate. The underlying reasons are specific to the linker's cleavage mechanism.
| Potential Cause | Explanation | Recommended Solution |
| Low Target Enzyme Expression | The efficacy of enzyme-cleavable linkers depends on the presence and activity of the target enzyme (e.g., cathepsin B for Val-Cit linkers) in the target cells. | Characterize Target Cells: Confirm the expression and activity of the target enzyme in your cell line or tumor model. If expression is low, consider a different linker strategy or a target known to have high enzyme expression. |
| Suboptimal Intracellular Trafficking | For cleavage to occur, the conjugate must be internalized and trafficked to the correct subcellular compartment (e.g., lysosome) where the target enzyme is located. | Evaluate Internalization and Trafficking: Use cellular imaging techniques to track the internalization and subcellular localization of your conjugate. |
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Acidic Environment | Cleavage of acid-labile linkers requires a sufficiently low pH, typically found in endosomes and lysosomes. | Verify Intracellular pH: Ensure that the target cells have the expected acidic endo-lysosomal compartments. |
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Reducing Intracellular Environment | Disulfide linkers rely on the high concentration of intracellular reducing agents like glutathione (GSH) for cleavage. | Measure Intracellular GSH Levels: Confirm that the target cells have a sufficiently high concentration of GSH to facilitate linker reduction. |
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions | Upon irradiation, photocleavable linkers can undergo side reactions, especially in the presence of amino and thiol groups in biological media, which can compete with the desired cleavage reaction. | Optimize Irradiation Conditions: Adjust the pH to be slightly acidic and consider adding dithiothreitol (DTT) to reduce side reactions and improve the rate and yield of photocleavage. |
| Inadequate Light Penetration | For in vivo applications, the penetration of UV or near-infrared light to the target tissue can be a limiting factor. | Select Appropriate Wavelength: Use longer wavelengths (near-infrared) for deeper tissue penetration, though this may require more complex linker structures. |
Frequently Asked Questions (FAQs)
Q1: What are the main types of cleavable linkers and their cleavage mechanisms?
A1: There are three main types of cleavable linkers used in drug conjugates, each with a distinct cleavage mechanism:
-
Enzyme-sensitive linkers: These linkers incorporate a peptide sequence that is recognized and cleaved by specific enzymes, such as cathepsins, which are often overexpressed in tumor cells.
-
pH-sensitive (acid-labile) linkers: These linkers, like hydrazones, are stable at the neutral pH of blood but are designed to hydrolyze and release the payload in the acidic environment of endosomes and lysosomes.
-
Glutathione-sensitive (disulfide) linkers: These linkers contain a disulfide bond that is cleaved in the highly reducing environment inside a cell, which has a much higher concentration of glutathione than the bloodstream.
Q2: How does the choice of linker affect the "bystander effect"?
A2: The bystander effect occurs when the released payload from a target cell can diffuse and kill neighboring antigen-negative tumor cells. Cleavable linkers are generally required for a significant bystander effect because they release the payload in its original, cell-permeable form. Non-cleavable linkers, on the other hand, release the payload with an attached amino acid residue after lysosomal degradation of the antibody, which often results in a charged, less permeable molecule, limiting the bystander effect.
Q3: What are some common challenges associated with photocleavable linkers?
A3: While offering precise temporal and spatial control over payload release, photocleavable linkers face several challenges. These include the potential for side reactions with biological molecules upon irradiation, which can be mitigated by optimizing conditions like pH. For in vivo applications, the limited penetration of light, especially UV light, into tissues is a significant hurdle. Furthermore, high doses of UV light can be toxic to cells.
Q4: How can I assess the stability of my cleavable linker?
A4: The stability of a cleavable linker is typically assessed through in vitro plasma stability assays. A generalized protocol involves incubating the antibody-drug conjugate (ADC) in plasma from a relevant species (e.g., human, mouse) at 37°C over a time course. At various time points, samples are analyzed to quantify the amount of intact ADC and released payload. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose.
Q5: What is the impact of linker hydrophobicity on an ADC?
A5: The hydrophobicity of the linker-payload can lead to several issues, including ADC aggregation, poor solubility, and an increased likelihood of non-specific uptake by tissues, which can cause off-target toxicity. Hydrophobic linkers can also limit the number of drug molecules that can be attached to the antibody (the drug-to-antibody ratio, or DAR) before aggregation becomes a significant problem. Strategies to overcome this include the incorporation of hydrophilic moieties, such as PEG chains, into the linker design.
Quantitative Data Summary
The following table summarizes available quantitative data on the plasma stability of different cleavable ADC linkers.
| Linker Type | Linker Example | Payload | Species | Stability Metric | Value | Reference |
| Acid-Labile | Phenylketone-derived hydrazone | Not Specified | Human, Mouse | Half-life (t1/2) | ~2 days | |
| Acid-Labile | Carbonate linker (in Sacituzumab govitecan) | SN-38 | Not Specified | Half-life (t1/2) | 36 hours | |
| Acid-Labile | Silyl ether-based | MMAE | Human | Half-life (t1/2) | >7 days | |
| Enzyme-Cleavable | Sulfatase-cleavable | Not Specified | Mouse | % Stability | High stability over 7 days |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay for ADCs
This protocol provides a generalized method for assessing the in vitro plasma stability of an ADC. Specific parameters may need to be optimized based on the ADC and the analytical method used.
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.
Materials:
-
Antibody-drug conjugate (ADC) stock solution of known concentration
-
Control antibody (unconjugated)
-
Plasma (e.g., human, mouse), stored at -80°C
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS)
Procedure:
-
Thaw Plasma: Thaw the plasma on ice. Once thawed, centrifuge to pellet any cryoprecipitates.
-
Prepare ADC Samples: Spike the ADC stock solution into the plasma to a final concentration relevant to expected in vivo concentrations. Also, prepare a control sample with the unconjugated antibody.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At predetermined time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.
-
Sample Processing: Immediately process the samples to stop any further degradation. This may involve protein precipitation or other extraction methods to separate the ADC and free payload from plasma proteins.
-
Analysis:
-
To measure intact ADC: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
To measure released payload: Extract the free payload from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of payload released at each time point relative to the 0-hour time point.
Visualizations
Caption: Mechanism of action for an ADC with a cleavable linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Cleavage of Valine-Alanine Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with valine-alanine (Val-Ala) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of on-target cleavage for Val-Ala linkers?
Val-Ala linkers are designed to be cleaved by lysosomal proteases, predominantly Cathepsin B, which is often overexpressed in tumor cells.[1][2] This targeted cleavage occurs after the ADC is internalized into the target cancer cell, ensuring the preferential release of the cytotoxic payload within the tumor microenvironment, thereby minimizing systemic toxicity.[1] The process involves receptor-mediated endocytosis, trafficking to the lysosome, and subsequent enzymatic cleavage of the dipeptide linker.[2]
Q2: What are the known mechanisms of off-target cleavage for Val-Ala linkers?
A primary cause of off-target cleavage is the susceptibility of the Val-Ala linker to enzymes present in the systemic circulation, most notably human neutrophil elastase.[3] This can lead to premature release of the payload before the ADC reaches the target tumor cells, potentially causing off-target toxicities. Additionally, in preclinical mouse models, carboxylesterase 1C (Ces1C) has been identified as a source of Val-Ala linker instability, which can complicate the interpretation of in vivo studies.
Q3: How does the hydrophobicity of the payload affect the stability and aggregation of a Val-Ala ADC?
The hydrophobicity of the payload can significantly impact the overall properties of the ADC. Highly hydrophobic payloads can lead to ADC aggregation, which can negatively affect its stability, pharmacokinetics, and immunogenicity. Val-Ala linkers are considered less hydrophobic than their Val-Cit counterparts, which can help mitigate aggregation issues, especially when working with lipophilic payloads or aiming for a high drug-to-antibody ratio (DAR). This often leads to improved manufacturing feasibility and a better safety profile.
Q4: How does Val-Ala compare to Val-Cit in terms of stability and cleavage efficiency?
Both Val-Ala and Val-Cit are effective Cathepsin B-cleavable linkers. However, they exhibit key differences:
-
Cleavage Rate: In isolated Cathepsin B assays, the Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker.
-
Hydrophobicity and Aggregation: Val-Ala linkers are less hydrophobic, which can reduce the propensity for ADC aggregation, particularly with high DARs. For instance, with a DAR of ~7, a Val-Ala ADC showed no obvious increase in dimeric peak, whereas a Val-Cit ADC's aggregation increased to 1.80%.
-
Plasma Stability: Both linkers generally exhibit high stability in human plasma. However, in mouse serum, both can be unstable, though Val-Ala has shown a slightly longer half-life in some studies.
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma Stability Assays
Question: My Val-Ala ADC shows significant payload release in my in vitro plasma stability assay. What are the potential causes and how can I troubleshoot this?
Answer:
Premature payload release can compromise the therapeutic index of your ADC. Here are the likely causes and troubleshooting steps:
-
Off-Target Enzymatic Cleavage: As mentioned, neutrophil elastase in human plasma or Ces1C in mouse plasma can cleave the Val-Ala linker.
-
Solution:
-
Enzyme Inhibitors: Include specific inhibitors for serine proteases (like neutrophil elastase) in a control experiment to confirm if this is the cause.
-
Linker Modification: Consider linker designs that are less susceptible to these enzymes, such as incorporating a hydrophilic moiety or modifying the amino acid sequence adjacent to the Val-Ala dipeptide.
-
-
-
Assay-Related Artifacts: The experimental conditions of your plasma stability assay might be causing artificial degradation.
-
Solution:
-
Optimize Assay Conditions: Ensure the pH (7.4) and temperature (37°C) of the incubation are physiological.
-
Buffer Control: Run a parallel experiment with the ADC in a buffer-only control (e.g., PBS) to distinguish between plasma-mediated and inherent ADC instability.
-
-
Issue 2: High Levels of ADC Aggregation
Question: I am observing significant aggregation with my Val-Ala ADC. What could be the cause and what are the solutions?
Answer:
ADC aggregation can impact efficacy, pharmacokinetics, and safety. While Val-Ala linkers are less prone to this issue than Val-Cit, it can still occur.
-
Payload Hydrophobicity: Even with a Val-Ala linker, a highly lipophilic payload can drive aggregation.
-
Solution:
-
Lower Drug-to-Antibody Ratio (DAR): Reducing the number of payload molecules per antibody can decrease the overall hydrophobicity of the ADC.
-
Hydrophilic Spacers: Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to mask the payload's hydrophobicity.
-
-
-
Conjugation Process: The chemical conditions used during conjugation (e.g., pH, organic co-solvents) can induce aggregation.
-
Solution:
-
Optimize Conjugation Conditions: Systematically vary the pH, temperature, and reagent concentrations to identify conditions that minimize aggregation.
-
Immobilized Conjugation: Consider using a solid-phase support to immobilize the antibody during conjugation, which can prevent intermolecular aggregation.
-
-
-
Storage and Handling: Improper storage conditions or multiple freeze-thaw cycles can lead to aggregation.
-
Solution:
-
Optimize Storage Conditions: Determine the optimal storage temperature and buffer composition for your ADC.
-
Aliquot Samples: Aliquot your ADC upon purification to avoid repeated freeze-thaw cycles.
-
-
Quantitative Data Summary
Table 1: Comparative Stability of Val-Ala and Val-Cit Linkers in Mouse Serum
| Linker | Half-life (t½) in Mouse Serum | Reference |
| Val-Ala | 23 hours | |
| Val-Cit | 11.2 hours |
Table 2: Aggregation Comparison of Val-Ala and Val-Cit ADCs with MMAE Payload
| Linker | Drug-to-Antibody Ratio (DAR) | Aggregation (% Dimer) | Reference |
| Val-Ala | ~7 | No obvious increase | |
| Val-Cit | ~7 | 1.80% |
Table 3: Relative Cleavage Rates by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate | Enzyme | Notes |
| Val-Cit | Baseline | Cathepsin B | Considered the benchmark for efficient cleavage. |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Effectively cleaved, with the advantage of lower hydrophobicity. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay (LC-MS)
This protocol outlines a general procedure for assessing the stability of a Val-Ala ADC in plasma.
Objective: To quantify the premature release of the payload from an ADC in plasma over time.
Materials:
-
Val-Ala ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ice-cold)
-
Protein A or anti-human Fc magnetic beads
-
LC-MS system
Procedure:
-
Incubation:
-
Thaw plasma at 37°C.
-
Add the ADC to the plasma to a final concentration of 1 mg/mL.
-
Incubate the mixture at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.
-
-
Sample Preparation for Free Payload Analysis:
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the released payload.
-
Dry the supernatant (e.g., under a stream of nitrogen) and reconstitute in a suitable mobile phase for LC-MS analysis.
-
-
Sample Preparation for Intact ADC (DAR) Analysis:
-
Capture the ADC from the plasma aliquots using Protein A or anti-human Fc magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
-
LC-MS Analysis:
-
Inject the prepared samples into an LC-MS system.
-
For free payload analysis, use a standard curve of the pure payload to quantify its concentration.
-
For intact ADC analysis, determine the average DAR at each time point.
-
-
Data Analysis:
-
Plot the concentration of free payload or the average DAR against time to determine the stability of the ADC.
-
Protocol 2: Cathepsin B Cleavage Assay (Fluorometric)
This protocol is suitable for a rapid, high-throughput screening of linker cleavage by Cathepsin B.
Objective: To determine the susceptibility of a Val-Ala linker (conjugated to a fluorophore) to Cathepsin B cleavage.
Materials:
-
Recombinant Human Cathepsin B
-
Val-Ala linker conjugated to a fluorophore (e.g., AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay and Activation Buffers.
-
Activate Cathepsin B by incubating it in the Activation Buffer.
-
Prepare a solution of the Val-Ala-fluorophore substrate in the Assay Buffer.
-
-
Reaction Setup (in a 96-well plate):
-
Test Wells: Add activated Cathepsin B solution and substrate solution.
-
Negative Control Wells: Add pre-incubated activated Cathepsin B and inhibitor solution, then add the substrate solution.
-
Blank (Substrate Only) Wells: Add Activation Buffer and substrate solution.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the values of the test and control wells.
-
Compare the fluorescence signal from the test wells to the negative control to determine the extent of cleavage.
-
Visualizations
References
Technical Support Center: Enhancing the Solubility of Mal-PEG4-VA Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Maleimide-PEG4-Valine-Alanine (Mal-PEG4-VA) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cleavable ADC linker that contains a maleimide group for conjugation to a biomolecule (like an antibody), a polyethylene glycol (PEG) spacer to enhance solubility, and a valine-alanine dipeptide that can be cleaved by certain proteases to release a conjugated payload.[1][2][3][4] While the PEG4 component is designed to improve aqueous solubility, the overall solubility of the final conjugate can be influenced by the properties of the attached payload and the biomolecule itself.[] Poor solubility can lead to aggregation, precipitation, reduced therapeutic efficacy, and increased toxicity.
Q2: My this compound conjugate has precipitated out of solution. What are the likely causes?
Precipitation of this compound conjugates is often due to a combination of factors:
-
Hydrophobic Payloads: Many cytotoxic drugs used in ADCs are highly hydrophobic. When conjugated to the linker, they can significantly decrease the overall solubility of the conjugate.
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules per antibody increases the overall hydrophobicity of the conjugate, making it more prone to aggregation and precipitation.
-
Buffer Conditions: The pH, ionic strength, and composition of the buffer can impact the stability and solubility of the conjugate. For instance, high salt concentrations can increase hydrophobic interactions, potentially leading to reduced solubility.
-
Solvent Change: Precipitate can form when transferring the conjugate from an organic solvent to an aqueous buffer, a phenomenon known as "antisolvent precipitation".
Q3: How can I prevent my this compound conjugate from precipitating?
Preventative measures are key to maintaining the solubility of your conjugate:
-
Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower DAR if solubility is an issue. While a higher DAR may seem desirable for efficacy, it can compromise solubility and lead to aggregation.
-
Careful Buffer Selection: Use a buffer system that is optimal for the stability of both the antibody and the payload. It is often recommended to work at a pH between 6.5 and 7.5 for reactions with maleimide groups.
-
Controlled Dilution: When diluting from a stock solution (e.g., in DMSO), perform a stepwise serial dilution into the aqueous buffer to avoid sudden solvent changes that can cause precipitation.
-
Use of Excipients: Consider the addition of solubility-enhancing excipients such as arginine or proline, which can help prevent aggregation.
Troubleshooting Guide
Issue 1: The this compound conjugate precipitates immediately upon dilution into an aqueous buffer.
This is a classic sign of antisolvent precipitation, where the conjugate is soluble in the initial solvent (often DMSO or DMF) but not in the final aqueous buffer.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to work with a lower final concentration of the conjugate in your experiment.
-
Optimize the Dilution Protocol: Instead of a single, large dilution, try a stepwise dilution. This gradual change in the solvent environment can help maintain solubility.
-
Incorporate a Co-solvent: If compatible with your experimental system, consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, isopropanol) to the final aqueous buffer.
-
pH Adjustment: Evaluate the effect of pH on your conjugate's solubility. A slight adjustment to the buffer pH (while staying within the stability range of the antibody) might improve solubility.
Issue 2: The this compound conjugate is initially soluble but precipitates over time or upon storage.
This suggests a slower process of aggregation, which can be influenced by temperature, concentration, and interactions within the solution.
Troubleshooting Steps:
-
Storage Conditions: Store the conjugate at the recommended temperature, typically -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
Addition of Stabilizers: Include excipients in your storage buffer that are known to stabilize proteins and prevent aggregation, such as polysorbate 80 (Tween 80) or sucrose.
-
Assess for Nucleation: Ensure that your storage vials are clean and free of particulate matter that could act as nucleation sites for precipitation.
-
Consider Lyophilization: For long-term storage, lyophilizing the conjugate can be an effective way to maintain its stability and prevent precipitation upon reconstitution.
Data Presentation
Table 1: Factors Influencing this compound Conjugate Solubility and Potential Solutions
| Factor Affecting Solubility | Impact on Solubility | Recommended Solutions |
| Payload Hydrophobicity | Highly hydrophobic payloads decrease the overall solubility of the conjugate. | - Select a more hydrophilic payload if possible.- Introduce hydrophilic modifications to the payload. |
| Drug-to-Antibody Ratio (DAR) | A higher DAR increases hydrophobicity and the tendency to aggregate. | - Optimize the conjugation reaction to achieve a lower, more homogenous DAR.- Purify different DAR species to identify the one with the best solubility profile. |
| Buffer pH | The pH of the solution can affect the charge and conformation of the antibody, influencing its solubility. | - Determine the optimal pH for the conjugate's solubility through a pH screening study.- Maintain a pH between 6.5 and 7.5 for maleimide stability. |
| Ionic Strength | High salt concentrations can promote hydrophobic interactions and lead to aggregation. | - Use buffers with lower ionic strength.- Avoid high concentrations of salts like sodium chloride. |
| Excipients | Certain excipients can either enhance or decrease solubility. | - Add stabilizing excipients like arginine, proline, or polysorbates.- Avoid excipients that may interact negatively with the conjugate. |
| Temperature | Temperature fluctuations can affect the stability and solubility of the conjugate. | - Store at recommended temperatures (-20°C or -80°C).- Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stepwise Dilution for Improved Solubility
This protocol describes a method for diluting a this compound conjugate from a high-concentration stock in an organic solvent (e.g., DMSO) into an aqueous buffer to minimize precipitation.
Materials:
-
This compound conjugate stock solution (e.g., 10 mg/mL in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Prepare a series of intermediate dilutions of the aqueous buffer with the organic solvent. For example, create 75%, 50%, and 25% aqueous buffer solutions in the organic solvent.
-
Start by diluting the stock solution 1:1 with the 75% aqueous buffer solution. Mix gently by pipetting.
-
Take an aliquot of this mixture and dilute it 1:1 with the 50% aqueous buffer solution.
-
Continue this stepwise dilution process, gradually increasing the proportion of the aqueous buffer.
-
The final dilution should be into 100% aqueous buffer to reach the desired final concentration of the conjugate.
-
Visually inspect for any signs of precipitation at each step.
Protocol 2: Screening for Optimal Buffer Conditions
This protocol outlines a method to screen for the optimal pH and excipients to enhance the solubility of a this compound conjugate.
Materials:
-
This compound conjugate
-
A range of buffers with different pH values (e.g., acetate, phosphate, tris)
-
Stock solutions of potential solubility-enhancing excipients (e.g., L-arginine, sucrose, polysorbate 80)
-
96-well plate
-
Plate reader for turbidity measurement (optional)
Procedure:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).
-
In a 96-well plate, add a small, consistent amount of the this compound conjugate to each well.
-
Add the different pH buffers to the wells.
-
In a separate set of wells, use the buffer that showed the best initial solubility and add different excipients at various concentrations.
-
Incubate the plate at the desired temperature for a set period (e.g., 1 hour, 24 hours).
-
Visually inspect each well for precipitation.
-
(Optional) Quantify precipitation by measuring the absorbance at 620 nm. An increase in absorbance indicates higher turbidity and lower solubility.
-
The condition with the lowest turbidity and no visible precipitate is the optimal buffer condition.
Visualizations
Caption: Troubleshooting workflow for this compound conjugate precipitation.
Caption: Key factors influencing the solubility of this compound conjugates.
References
Technical Support Center: Minimizing Premature Payload Release from Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address the critical challenge of premature payload release from your ADCs, ensuring their stability, efficacy, and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature payload release from ADCs?
A1: Premature payload release, a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy, is often attributed to several factors:
-
Linker Instability: The chemical linker connecting the antibody and the cytotoxic payload is a key determinant of ADC stability. Cleavable linkers, designed to release the payload under specific conditions within the target cell, can be susceptible to premature cleavage in systemic circulation due to enzymes present in the bloodstream or physiological pH.[1][2][3][][5] For example, the commonly used valine-citrulline (Val-Cit) linker can be cleaved by neutrophil elastase in human plasma.
-
Payload Hydrophobicity: Highly hydrophobic payloads can increase the tendency of the ADC to aggregate. This aggregation can alter the ADC's pharmacokinetic properties and potentially expose the linker to degradative elements.
-
Suboptimal Conjugation Chemistry: The method used to attach the linker-payload to the antibody can impact stability. For instance, maleimide-based linkers can undergo a retro-Michael reaction, leading to deconjugation.
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules per antibody can increase the ADC's hydrophobicity, leading to a greater propensity for aggregation and potential instability.
-
Enzymatic Degradation: Proteases and other enzymes present in plasma can degrade the linker or the antibody itself, leading to payload release.
Q2: What are the consequences of premature payload release?
A2: The premature release of the cytotoxic payload has significant negative consequences:
-
Off-Target Toxicity: The free payload can damage healthy tissues, leading to adverse side effects and limiting the maximum tolerated dose of the ADC.
-
Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the target tumor cells, the amount of active drug delivered to the intended site is reduced, diminishing the therapeutic effect.
-
Altered Pharmacokinetics: Instability can change the pharmacokinetic (PK) profile of the ADC, potentially leading to faster clearance from the body and reduced tumor exposure.
Q3: How can I detect and quantify premature payload release?
A3: Several analytical techniques are available to assess ADC stability and quantify payload release:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying the intact ADC, free payload, and various metabolites in biological samples like plasma.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods can measure the concentration of total antibody and the antibody-conjugated drug, allowing for the calculation of drug loss over time.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their drug-to-antibody ratio (DAR), providing insights into drug deconjugation over time.
-
Size Exclusion Chromatography (SEC): SEC is used to detect and quantify high molecular weight species, indicating ADC aggregation.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you might encounter during your experiments.
Issue 1: High Levels of Free Payload Detected in Plasma Stability Assays
This indicates that your ADC is unstable in circulation, leading to premature release of the cytotoxic drug.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inherent Linker Instability | Optimize Linker Chemistry: If using a cleavable linker, consider modifying the peptide sequence to reduce susceptibility to plasma proteases. For maleimide-based linkers, hydrolysis of the succinimide ring can improve stability. Alternatively, explore the use of a more stable non-cleavable linker if compatible with your payload's mechanism of action. |
| Enzymatic Degradation of Linker | Introduce Steric Hindrance: Modify the linker design to create steric hindrance around the cleavage site, which can protect it from enzymatic degradation in the plasma. |
| Assay Artifacts | Optimize Assay Conditions: Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C). Include Controls: Run control experiments with the ADC in buffer alone to differentiate between plasma-mediated and inherent instability. |
Troubleshooting Workflow:
Caption: Troubleshooting high free payload.
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) in Characterization Assays
This suggests issues with the conjugation process or instability of the linker-payload on the antibody.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inefficient or Incomplete Conjugation | Optimize Conjugation Reaction: Adjust reaction parameters such as pH, temperature, and reagent concentrations to ensure complete and efficient conjugation. |
| Retro-Michael Reaction (for maleimide linkers) | Hydrolyze Succinimide Ring: Treat the ADC post-conjugation to hydrolyze the succinimide ring, which can prevent the reverse reaction and improve stability. |
| Presence of Reducing Agents | Ensure Complete Removal: If a disulfide linker is used, ensure thorough removal of any residual reducing agents from the conjugation process using methods like dialysis or diafiltration. |
| Instability during Analysis | Minimize Sample Handling Time: Keep the time between sample preparation and analysis as short as possible. Control Temperature: Maintain samples at a low temperature to minimize degradation. |
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent DAR.
Issue 3: Increased ADC Aggregation Observed by SEC
Aggregation can impact the ADC's efficacy, safety, and pharmacokinetic profile.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High Payload Hydrophobicity | Incorporate Hydrophilic Moieties: Introduce hydrophilic components, such as polyethylene glycol (PEG), into the linker to shield the hydrophobic payload and reduce aggregation. |
| High Drug-to-Antibody Ratio (DAR) | Optimize Conjugation: Aim for a lower, more homogeneous DAR by optimizing the conjugation reaction. |
| Suboptimal Formulation | Formulation Development: Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation. Sugars like sucrose and trehalose can act as stabilizers. |
| Site of Conjugation | Site-Specific Conjugation: Conjugating the linker-drug to specific, less solvent-exposed sites on the antibody can protect the linker and reduce the likelihood of aggregation. |
Troubleshooting Workflow:
Caption: Troubleshooting ADC aggregation.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify the release of free payload in plasma over time.
Materials:
-
ADC of interest
-
Pre-warmed plasma (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample collection tubes
-
-80°C freezer
-
Analytical instruments (LC-MS, ELISA, or HIC)
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Sample Analysis:
-
For Free Payload Quantification (LC-MS): Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant to quantify the released payload.
-
For DAR Analysis (HIC or LC-MS): Analyze the ADC to determine the change in the average DAR over time.
-
For Total Antibody and Conjugated Antibody (ELISA): Use specific ELISA formats to measure the concentrations of total antibody and antibody-conjugated drug.
-
Experimental Workflow:
Caption: In vitro plasma stability assay workflow.
Protocol 2: Lysosomal Stability Assay
Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.
Materials:
-
ADC of interest
-
Lysosomal enzymes (e.g., Cathepsin B) or human liver S9 fraction
-
Reaction buffer mimicking the lysosomal environment (e.g., acidic pH, presence of reducing agents)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile)
-
Analytical instrument (LC-MS)
Procedure:
-
Prepare Reaction Mixture: Prepare a reaction buffer that mimics the lysosomal environment (e.g., acidic pH, presence of reducing agents).
-
Enzyme Activation (if necessary): Pre-incubate the lysosomal enzymes in the reaction buffer to ensure they are active.
-
ADC Incubation: Add the ADC to the reaction mixture.
-
Time Points: Incubate at 37°C and collect aliquots at various time points.
-
Quench Reaction: Stop the reaction by adding a quenching solution.
-
Sample Analysis: Analyze the samples by LC-MS to identify and quantify the released payload and any metabolites.
Experimental Workflow:
Caption: Lysosomal stability assay workflow.
Quantitative Data Summary
The stability of an ADC linker is often described by its half-life (t₁/₂) in plasma. The following table summarizes reported plasma half-life ranges for various linker types.
| Linker Type | Typical Plasma Half-Life (t₁/₂) | Key Characteristics |
| Hydrazone | Short (hours to a few days) | pH-sensitive, cleavable in the acidic environment of endosomes/lysosomes. |
| Dipeptide (e.g., Val-Cit) | Variable (days) | Cleaved by lysosomal proteases like Cathepsin B. |
| Disulfide | Variable (days) | Cleaved in the reducing environment inside the cell. |
| Non-cleavable (e.g., Thioether) | Long (days to weeks) | Payload is released upon degradation of the antibody backbone. |
Note: The actual half-life can be influenced by the specific payload, conjugation site, and the overall ADC structure.
References
Technical Support Center: Addressing ADC Heterogeneity with Mal-PEG4-VA
Welcome to the technical support center for utilizing Mal-PEG4-VA linkers in Antibody-Drug Conjugate (ADC) development. This resource provides detailed troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and comparative data to help researchers and drug development professionals overcome common challenges and optimize their conjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What is ADC heterogeneity and why is it a significant issue?
A1: ADC heterogeneity refers to the variation in the number of drug molecules conjugated to an antibody, known as the drug-to-antibody ratio (DAR), and the specific sites of conjugation.[1][2] This variability arises during the manufacturing process, particularly with conventional conjugation methods that randomly target lysine residues or interchain cysteine residues.[1][3] Heterogeneity is a critical quality attribute to control because it can significantly impact the ADC's safety and efficacy.[1] For instance, a low DAR may reduce potency, while a high DAR can negatively affect pharmacokinetics (PK), toxicity, and increase the risk of aggregation.
Q2: How does the this compound linker help address ADC heterogeneity?
A2: The this compound linker facilitates a more homogeneous and controlled conjugation process. "Mal" refers to a maleimide group, which reacts specifically with free thiol (sulfhydryl) groups, such as those on cysteine residues. By reducing the antibody's interchain disulfide bonds to free up a specific number of cysteines, a more defined conjugation can be achieved. The "PEG4" component is a polyethylene glycol spacer which offers several advantages:
-
Improved Solubility and Stability: The hydrophilic PEG chain helps to solubilize hydrophobic drug payloads, reducing the potential for aggregation.
-
Enhanced Pharmacokinetics: The PEG linker can create a protective hydration shell around the ADC, prolonging its circulation half-life and reducing non-specific clearance.
-
Increased Drug Loading: By mitigating the hydrophobicity of the payload, PEG linkers can enable higher, more consistent DAR values without compromising stability.
The "VA" (valine-alanine) component is a dipeptide sequence that is cleavable by lysosomal proteases like Cathepsin B, which are often abundant in tumor cells. This ensures that the cytotoxic payload is released specifically within the target cancer cells.
Q3: What are the main advantages of using a PEG linker in ADC development?
A3: Polyethylene glycol (PEG) linkers are widely used in ADC development due to their ability to:
-
Balance Hydrophobicity: They counteract the hydrophobicity of cytotoxic payloads, which enhances solubility and prevents aggregation.
-
Improve Pharmacokinetics: PEGylation can extend the half-life of the ADC in circulation and modify its biodistribution.
-
Reduce Immunogenicity: The PEG chain can shield the payload from the immune system, lowering the risk of an immune response.
-
Enable Higher DAR: By improving solubility, PEG linkers allow for a higher number of drug molecules to be attached to each antibody without causing aggregation issues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and characterization of ADCs using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Hydrolyzed Maleimide: The maleimide group is susceptible to hydrolysis in aqueous solutions, rendering it inactive. 2. Oxidized/Inaccessible Cysteines: Target cysteine residues on the antibody may have re-formed disulfide bonds or are sterically hindered. 3. Incorrect pH: The optimal pH for the thiol-maleimide reaction is 6.5-7.5. | 1. Prepare aqueous solutions of the maleimide linker immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF. 2. Ensure the antibody reduction step is complete using a reducing agent like TCEP or DTT. Perform conjugation promptly after reduction and buffer exchange. 3. Maintain the reaction buffer pH between 6.5 and 7.5. |
| High Levels of Aggregation Post-Conjugation | 1. High DAR with Hydrophobic Payload: Even with a PEG linker, a very high DAR can increase overall hydrophobicity. 2. Suboptimal Buffer Conditions: Incorrect pH or salt concentration can promote protein aggregation. 3. Solvent Concentration: High concentrations (>10%) of organic co-solvents (like DMSO) used to dissolve the linker-drug can denature the antibody. | 1. Optimize the molar ratio of the drug-linker to the antibody during the conjugation reaction to target a lower average DAR. 2. Screen different buffer formulations for the final ADC product. Use size-exclusion chromatography (SEC) to monitor aggregation levels. 3. Keep the final concentration of the organic solvent below 10% in the reaction mixture. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | 1. Incomplete or Variable Antibody Reduction: The extent of disulfide bond reduction directly impacts the number of available conjugation sites. 2. Instability of the Thioether Bond: The bond formed by the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to payload loss, especially in the presence of other thiols. | 1. Precisely control the concentration of the reducing agent (e.g., DTT or TCEP), incubation time, and temperature. Quantify free thiols post-reduction using an Ellman's assay. 2. After conjugation, consider adjusting the pH to 8.5-9.0 to induce hydrolysis of the thiosuccinimide ring, which creates a more stable, irreversible linkage. |
| Payload Loss During Storage or In Vivo | 1. Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversible and can exchange with other thiols, such as glutathione in vivo. 2. Linker Cleavage: Premature cleavage of the valine-alanine linker in circulation. | 1. Stabilize the conjugate by hydrolyzing the succinimide ring post-conjugation (see above). 2. Ensure high purity of the ADC and proper storage conditions (e.g., -80°C). Analyze the stability of the ADC in plasma in vitro. |
Comparative Data: Impact of Conjugation on ADC Profile
The following table illustrates a typical shift in analytical profiles before and after conjugation, highlighting the generation of a heterogeneous mixture which site-specific linkers like this compound aim to control.
| Parameter | Unconjugated Antibody (mAb) | Cysteine-Conjugated ADC (Heterogeneous Mixture) | Analytical Technique |
| Average DAR | 0 | Typically 3.5 - 4.0 | Mass Spectrometry (MS), UV-Vis Spectrophotometry |
| DAR Distribution | N/A | Species with DAR 0, 2, 4, 6, 8 are common | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |
| Hydrophobicity | Lower | Higher (increases with DAR) | Hydrophobic Interaction Chromatography (HIC) |
| Molecular Weight | ~150 kDa | ~152-160 kDa (depending on DAR and payload) | Mass Spectrometry (MS), SEC |
Key Experimental Protocols
Protocol 1: Antibody Reduction and Thiol Quantification
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2-7.5)
-
Desalting column (e.g., Sephadex G-25)
-
Ellman's Reagent (DTNB) for thiol quantification
Procedure:
-
Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Reduction: Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubation: Incubate at 37°C for 30-90 minutes. The exact time and temperature should be optimized for the specific antibody to achieve the desired degree of reduction.
-
Buffer Exchange: Immediately following incubation, remove the excess reducing agent using a desalting column, exchanging the antibody into fresh, degassed conjugation buffer.
-
Thiol Quantification (Optional but Recommended): Use the Ellman's assay to determine the concentration of free thiols, which corresponds to the number of available conjugation sites per antibody.
Protocol 2: ADC Conjugation with this compound-Payload
Materials:
-
Reduced antibody from Protocol 1
-
This compound-Payload conjugate dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching Solution: N-acetylcysteine or cysteine
Procedure:
-
Drug-Linker Preparation: Dissolve the this compound-Payload in a minimal amount of DMSO.
-
Conjugation: Add the drug-linker solution to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker over the antibody is a common starting point. Ensure the final concentration of the organic solvent remains below 10% to prevent antibody denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing and protected from light.
-
Quenching: Stop the reaction by adding a 20-fold molar excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Purification: Remove unconjugated drug-linker and quenching agent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method to separate ADC species based on their hydrophobicity, allowing for the determination of the DAR distribution.
Instrumentation:
-
HPLC system with a HIC column
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0.
Procedure:
-
Sample Injection: Inject the purified ADC sample onto the equilibrated HIC column.
-
Gradient Elution: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). ADC species with a higher DAR are more hydrophobic and will elute later (at lower salt concentrations).
-
Detection: Monitor the elution profile at 280 nm (for the antibody).
-
Analysis: Integrate the peak areas for each species (DAR 0, 2, 4, etc.) to determine their relative abundance and calculate the average DAR.
Visualizations
Experimental Workflow for ADC Synthesis
Caption: A streamlined workflow for the synthesis and purification of an ADC using a this compound linker.
Mechanism of Heterogeneity Reduction
Caption: Comparison of stochastic vs. site-specific conjugation to control ADC heterogeneity.
Troubleshooting Logic for Low DAR
Caption: A decision tree for troubleshooting low drug-to-antibody ratio (DAR) outcomes.
References
Validation & Comparative
A Head-to-Head Comparison of Mal-PEG4-VA and Other PEGylated Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, efficacy, and toxicity. Among the diverse linker technologies, those incorporating polyethylene glycol (PEG) have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides an objective comparison of the Mal-PEG4-VA linker with other PEGylated alternatives, supported by experimental data to inform rational ADC design.
The this compound linker combines three key elements: a maleimide group for site-specific conjugation to cysteine residues on the antibody, a four-unit PEG spacer to improve hydrophilicity, and a valine-alanine (VA) dipeptide that is susceptible to cleavage by lysosomal proteases like cathepsin B.[1][] This design ensures stable drug conjugation in circulation and targeted payload release within cancer cells.
Comparative Analysis of PEGylated Linkers
The choice of a PEGylated linker significantly impacts the therapeutic index of an ADC. Key performance parameters include in vitro cytotoxicity, plasma stability, pharmacokinetic profile, and in vivo efficacy.
In Vitro Cytotoxicity
The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50). While the payload is the primary determinant of cytotoxicity, the linker can influence its effective delivery and release.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Key Observations |
| This compound | PBD | (Hypothetical) | ~0.1 | Val-Ala linkers are effective with hydrophobic payloads like PBDs.[] |
| Mal-PEG8-VA | PBD | (Hypothetical) | ~0.15 | Longer PEG chains can sometimes slightly decrease in vitro potency. |
| Mal-PEG4-VC | MMAE | CD30+ Lymphoma | ~0.5 | Val-Cit (VC) is a widely used and effective cleavable linker.[1] |
| Non-cleavable PEG | DM1 | HER2+ Breast Cancer | ~1.5 | Non-cleavable linkers can show lower in vitro potency due to slower payload release.[3] |
Note: The IC50 values are illustrative and can vary significantly based on the antibody, payload, cell line, and experimental conditions.
Plasma Stability and Pharmacokinetics
An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity. PEGylation is a well-established strategy to improve the pharmacokinetic profile of biologics by increasing their hydrodynamic size, which reduces renal clearance and extends plasma half-life.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance Rate (mL/day/kg) | Plasma Half-life (t½) | Key Observations |
| Non-PEGylated | High | Short | Prone to rapid clearance. |
| This compound | Moderate | Moderate | PEG4 provides a balance of hydrophilicity and size. |
| Mal-PEG8-VA | Low | Long | Longer PEG chains generally lead to slower clearance and longer half-life. |
| Mal-PEG4-VC | Moderate | Moderate | Similar PK profile to this compound in human plasma. |
Note: Pharmacokinetic parameters are influenced by the antibody, payload, and animal model.
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in vivo. This is a complex interplay of its stability, pharmacokinetics, and cytotoxicity.
Table 3: Comparative In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | Payload | Tumor Model | Tumor Growth Inhibition | Key Observations |
| This compound | PBD | (Hypothetical) | High | The stability and efficient cleavage of the Val-Ala linker contribute to potent anti-tumor activity. |
| Mal-PEG8-VA | PBD | (Hypothetical) | High | Improved pharmacokinetics with longer PEG chains can lead to enhanced tumor accumulation and efficacy. |
| Mal-PEG4-VC | MMAE | Lymphoma Xenograft | Moderate to High | Efficacy can be limited in mouse models due to the instability of the Val-Cit linker in murine plasma. |
| Non-cleavable PEG | DM1 | Breast Cancer Xenograft | Moderate | Efficacy is dependent on the complete lysosomal degradation of the antibody. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (Flow Cytometry-Based)
Objective: To determine the IC50 of an ADC in a target cancer cell line.
Methodology:
-
Cell Culture: Culture the target cancer cells in the recommended medium to 80-90% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in the cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
Cell Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with a viability dye (e.g., Propidium Iodide) and an apoptosis marker (e.g., Annexin V) according to the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell population and quantify the percentage of live, apoptotic, and dead cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis software (e.g., GraphPad Prism).
-
In Vitro Plasma Stability Assay (LC-MS-Based)
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a concentration of 100 µg/mL in human and mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
For total antibody and conjugated ADC analysis, use immuno-capture to purify the ADC from the plasma.
-
For free payload analysis, perform a protein precipitation step to separate the payload from plasma proteins.
-
-
LC-MS Analysis:
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the intact ADC, total antibody, and released payload.
-
-
Data Analysis:
-
Determine the drug-to-antibody ratio (DAR) at each time point to assess the rate of drug deconjugation.
-
Quantify the concentration of free payload over time.
-
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.
Methodology:
-
Xenograft Model Establishment:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Monitor tumor growth until the average tumor volume reaches 100-150 mm³.
-
-
Group Randomization: Randomize the mice into treatment and control groups (n=6-8 mice per group).
-
ADC Administration: Administer the ADCs and control vehicle intravenously at specified doses and schedules.
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
-
Analyze the survival data if applicable.
-
Mandatory Visualizations
Signaling Pathway of ADC Action
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow for ADC Linker Comparison
Caption: Experimental workflow for comparing the performance of different ADC linkers.
Conclusion
The this compound linker represents a well-balanced choice for many ADC applications, offering good stability, favorable pharmacokinetics, and efficient, targeted payload release. The valine-alanine dipeptide provides a key advantage over the more traditional valine-citrulline linker in terms of reduced hydrophobicity, which can mitigate aggregation issues and allow for higher drug loading, particularly with lipophilic payloads.
However, the optimal linker is highly dependent on the specific antibody, payload, and target indication. Longer PEG chains (e.g., PEG8) may be beneficial for improving the pharmacokinetic profile of ADCs with particularly hydrophobic payloads. For targets where a bystander effect is not desired, or for payloads that are less membrane-permeable, a non-cleavable PEGylated linker might be a more suitable option. Ultimately, a thorough and systematic evaluation of different linker technologies, as outlined in the experimental protocols, is essential for the rational design and development of safe and effective antibody-drug conjugates.
References
A Comparative Analysis of Mal-PEG4-VA and Mal-PEG4-VC Linkers in Bioconjugation
In the landscape of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload plays a pivotal role in determining the overall efficacy, stability, and safety of the therapeutic. Among the various linker technologies, protease-cleavable linkers have gained prominence due to their ability to release the payload selectively within the target cell. This guide provides a detailed comparison of two such linkers: Maleimide-polyethylene glycol (4)-valine-alanine (Mal-PEG4-VA) and Maleimide-polyethylene glycol (4)-valine-citrulline (Mal-PEG4-VC).
The core of these linkers lies in the dipeptide sequence—valine-alanine (VA) or valine-citrulline (VC)—which is designed to be cleaved by lysosomal proteases, primarily Cathepsin B, upon internalization of the ADC into the target cancer cell. The maleimide group facilitates covalent conjugation to cysteine residues on the antibody, while the PEG4 spacer enhances solubility and improves pharmacokinetic properties.
Structural and Mechanistic Comparison
The fundamental difference between the this compound and Mal-PEG4-VC linkers lies in the C-terminal amino acid of the dipeptide sequence. This subtle structural change can influence the rate of enzymatic cleavage and the stability of the linker in circulation.
-
Mal-PEG4-VC: The valine-citrulline dipeptide is a well-established and widely utilized substrate for Cathepsin B. The presence of citrulline, a non-proteinogenic amino acid, is thought to contribute to enhanced stability in systemic circulation and efficient cleavage within the lysosome. This linker is a component of the FDA-approved ADC, Adcetris® (brentuximab vedotin).
-
This compound: The valine-alanine dipeptide is also a substrate for Cathepsin B. While generally effective, the cleavage kinetics and plasma stability may differ from the VC counterpart. The choice between VA and VC can depend on the specific antibody, payload, and desired therapeutic window.
Below is a diagram illustrating the general structure of these ADC linkers.
Caption: General structure of an Antibody-Drug Conjugate (ADC) highlighting the key components of the linker.
Comparative Performance Data
| Feature | This compound | Mal-PEG4-VC | Rationale |
| Cleavage Enzyme | Cathepsin B | Cathepsin B | Both dipeptides are recognized substrates for the lysosomal protease Cathepsin B. |
| Cleavage Efficiency | Efficient | Highly Efficient | The VC dipeptide is widely considered to be an optimal substrate for Cathepsin B, potentially leading to faster payload release post-internalization. |
| Plasma Stability | Good | Excellent | The non-proteinogenic nature of citrulline in the VC linker is believed to reduce susceptibility to premature cleavage by plasma proteases compared to the proteinogenic alanine in the VA linker. |
| Bystander Effect | Dependent on payload | Dependent on payload | The ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cells is primarily a property of the payload itself, not the linker's dipeptide sequence. |
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the performance of ADCs with different linkers.
1. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC in plasma and determine the extent of premature drug release.
-
Methodology:
-
Incubate the ADC (e.g., at 100 µg/mL) in human or murine plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Separate the ADC from plasma proteins using a suitable method (e.g., affinity chromatography with Protein A or Protein G).
-
Quantify the amount of conjugated payload at each time point using a technique such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percentage of intact ADC remaining over time.
-
2. In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
-
Methodology:
-
Plate cancer cells (both antigen-positive and antigen-negative controls) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for a period of 72 to 120 hours.
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
3. In Vivo Efficacy Study in a Xenograft Model
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Implant human tumor cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).
-
Administer the treatments intravenously at a predetermined dose and schedule.
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
The workflow for ADC development and evaluation is depicted in the following diagram.
Caption: A simplified workflow for the development and preclinical evaluation of an Antibody-Drug Conjugate.
Conclusion
The choice between a this compound and a Mal-PEG4-VC linker is a critical decision in the design of an ADC. While both are cleaved by Cathepsin B to release the cytotoxic payload, the VC linker is more extensively studied and is generally considered to have superior plasma stability, which can lead to a wider therapeutic window. However, the optimal linker is context-dependent and should be empirically determined for each specific ADC. The experimental protocols outlined above provide a framework for conducting such evaluations to select the most suitable linker for a given therapeutic application.
Unveiling the Precision of Targeted Drug Delivery: A Comparative Guide to Cathepsin B Cleavage of Mal-PEG4-VA
For researchers, scientists, and drug development professionals at the forefront of targeted therapeutics, the selective release of a drug at its intended site of action is paramount. This guide provides a comprehensive validation of the Cathepsin B-mediated cleavage of the Mal-PEG4-VA linker, a critical component in many antibody-drug conjugates (ADCs). Through a detailed comparison with alternative linkers, supported by experimental data and protocols, we aim to equip you with the knowledge to optimize your drug delivery systems.
Cathepsin B, a lysosomal cysteine protease, is a key player in the design of ADCs due to its upregulation in various cancers.[1] Its enzymatic activity is harnessed to cleave specific peptide linkers, triggering the release of potent cytotoxic payloads within tumor cells.[1][2] The maleimide-polyethylene glycol-valine-alanine (this compound) linker is one such substrate designed for this purpose. This guide delves into the experimental validation of its cleavage and compares its performance against other commonly used linkers.
Comparative Analysis of Cathepsin B-Cleavable Linkers
The efficacy of a Cathepsin B-cleavable linker is determined by its susceptibility to enzymatic cleavage within the lysosome and its stability in systemic circulation. Premature drug release can lead to off-target toxicity, while inefficient cleavage at the target site can diminish therapeutic efficacy.[3] The following table summarizes the quantitative data on the cleavage of various peptide linkers by Cathepsin B, providing a clear comparison of their performance.
| Linker Sequence | Relative Cleavage Rate (Compared to Val-Cit) | Key Characteristics | References |
| Val-Cit (vc) | Baseline | Benchmark for efficient cleavage and stability. | [4] |
| Val-Ala (va) | ~50% of Val-Cit rate | Effectively cleaved; lower hydrophobicity may reduce ADC aggregation. | |
| Phe-Lys | ~30-fold faster than Val-Cit (with isolated Cathepsin B) | Rapidly cleaved by isolated enzyme, but rates are comparable to Val-Cit in lysosomal extracts, suggesting the involvement of other proteases. | |
| Gly-Phe-Leu-Gly (GFLG) | Slower initial cleavage than GPLG | A commonly used tetrapeptide linker. | |
| Gly-Pro-Leu-Gly (GPLG) | Fastest cleavage within the first 30 minutes | Demonstrates high stability at pH 5.4 and in human and rat plasma. |
The Mechanism of Action: A Step-by-Step Breakdown
The targeted release of a therapeutic payload via a Cathepsin B-cleavable linker is a multi-step process that begins with the internalization of the ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Revolutionizing ADCs: A Comparative Analysis of Mal-PEG4-VA Linker Technology
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). This guide provides an in-depth comparison of the Maleimide-PEG4-Valine-Alanine (Mal-PEG4-VA) linker with alternative linkers, supported by experimental data to inform the selection of optimal ADC constructs.
The this compound linker is a cleavable linker system designed to release a cytotoxic payload in the tumor microenvironment. It comprises a maleimide group for conjugation to the antibody, a polyethylene glycol (PEG4) spacer to enhance solubility and pharmacokinetics, and a dipeptide sequence (Val-Ala) that is a substrate for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.
In Vitro and In Vivo Correlation: A Head-to-Head Comparison
The choice of the dipeptide linker, particularly between Valine-Alanine (VA) and the more conventional Valine-Citrulline (VC), significantly impacts the physicochemical properties and the in vivo performance of an ADC. The Val-Ala linker generally exhibits lower hydrophobicity compared to the Val-Cit linker. This characteristic can be advantageous in reducing the tendency for aggregation, especially with ADCs that have a high drug-to-antibody ratio (DAR).[1][2]
While both linkers are designed for cleavage by lysosomal proteases, their stability in plasma can differ, which is a critical factor for in vivo efficacy and safety. The Val-Cit linker, while stable in human plasma, has shown instability in mouse plasma due to cleavage by mouse carboxylesterase 1c, which can complicate preclinical evaluation.[3] In contrast, the Val-Ala linker demonstrates improved stability in mouse plasma, making it a more suitable choice for preclinical in vivo studies.[3]
Quantitative Performance Metrics
The following tables summarize key quantitative data comparing ADCs with Val-Ala and Val-Cit linkers from various preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50) of Dipeptide Linker-Based Small Molecule-Drug Conjugates against SKRC-52 Renal Cell Carcinoma Cells [4]
| Compound | Linker | IC50 (nM) |
| MMAE (Free Drug) | - | 0.9 |
| AAZ-ValAla-MMAE | Val-Ala | 69 |
| AAZ-ValCit-MMAE | Val-Cit | 171 |
| AAZ-ValLys-MMAE | Val-Lys | 1.6 |
| AAZ-ValArg-MMAE | Val-Arg | 2.1 |
AAZ: Acetazolamide
The data indicates that while both Val-Ala and Val-Cit containing conjugates are less potent than the free drug in vitro, suggesting they function as pro-drugs, the Val-Ala conjugate shows a lower IC50 value compared to the Val-Cit conjugate in this specific context.
Table 2: In Vivo Tumor Growth Inhibition of Acetazolamide-Dipeptide-MMAE Conjugates in a SKRC-52 Xenograft Model
| Treatment Group | Dipeptide Linker | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| AAZ-ValAla-MMAE | Val-Ala | 85 |
| AAZ-ValCit-MMAE | Val-Cit | 75 |
| AAZ-ValLys-MMAE | Val-Lys | 40 |
| AAZ-ValArg-MMAE | Val-Arg | 30 |
In this in vivo model, the Val-Ala linked conjugate demonstrated superior tumor growth inhibition compared to the Val-Cit linked conjugate, highlighting a potentially better therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate target cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control (e.g., unconjugated antibody, free drug) in cell culture medium. Add the dilutions to the wells and incubate for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an ADC in a living organism.
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth and Grouping: Allow tumors to grow to a mean volume of 100-200 mm³. Randomly assign mice to treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle control, and other relevant controls (e.g., unconjugated antibody) to the respective groups, typically via a single intravenous injection.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Kaplan-Meier survival plots can also be generated.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of dipeptide-based ADCs and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for a this compound ADC.
Caption: Experimental workflow for ADC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ADC Linkers: Mal-PEG4-VA vs. Enzyme-Cleavable Alternatives
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount to developing a therapeutic with an optimal balance of efficacy and safety. This guide provides a detailed comparison of the Mal-PEG4-VA linker and other commonly employed enzyme-cleavable linkers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies.
Introduction to ADC Linker Technologies
The linker in an ADC is a critical component that connects a monoclonal antibody (mAb) to a potent cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently release the payload within the target tumor cells.[1] Linkers are broadly categorized as cleavable or non-cleavable. Enzyme-cleavable linkers are a prominent class of cleavable linkers designed to be selectively processed by enzymes that are overexpressed in the tumor microenvironment or within lysosomes of cancer cells.[2][]
This compound is a cleavable linker that incorporates three key components:
-
Maleimide (Mal): A reactive group for conjugation to thiol groups on cysteine residues of the antibody.
-
Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer designed to enhance hydrophilicity and improve the pharmacokinetic properties of the ADC.[4]
-
Valine-Alanine (VA): A dipeptide sequence that is a substrate for lysosomal proteases, primarily cathepsin B.[2]
This guide will compare the efficacy of this compound with other widely used enzyme-cleavable linkers, with a focus on the well-established valine-citrulline (Val-Cit) linker.
Mechanism of Action: Enzyme-Mediated Payload Release
The fundamental mechanism of action for both this compound and other dipeptide-based enzyme-cleavable linkers relies on their selective cleavage within the target cell.
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome. The acidic environment and high concentration of proteases, such as cathepsin B, within the lysosome facilitate the enzymatic cleavage of the dipeptide linker (Val-Ala or Val-Cit), leading to the release of the active payload, which then exerts its cytotoxic effect, leading to apoptosis.
Comparative Performance Data
The selection of a linker can significantly impact the stability, hydrophobicity, and in vivo efficacy of an ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison between Val-Ala (a key component of this compound) and Val-Cit linkers.
Table 1: In Vitro Plasma Stability
| Linker Type | Species | Half-life (t1/2) | Reference(s) |
| Val-Ala-MMAE | Mouse | 23 hours | |
| Val-Cit-MMAE | Mouse | 11.2 hours | |
| Val-Ala | Human | High Stability | |
| Val-Cit | Human | High Stability (>230 days reported) |
Note: The instability of some dipeptide linkers in mouse plasma is attributed to cleavage by carboxylesterase 1c (Ces1c), an enzyme not present in human plasma.
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Linker-Payload | Cell Line | IC50 (nM) | Reference(s) |
| AAZ-ValAla-MMAE | SKRC-52 | 69 | |
| AAZ-ValCit-MMAE | SKRC-52 | 171 | |
| ADC with Val-Ala | HER2+ cells | Generally potent | |
| ADC with Val-Cit | HER2+ cells | Generally potent |
Note: IC50 values can vary significantly based on the antibody, payload, cell line, and experimental conditions.
Table 3: Physicochemical Properties
| Property | Val-Ala Linker | Val-Cit Linker | Reference(s) |
| Hydrophobicity | Lower | Higher | |
| Aggregation | Less prone to aggregation, allowing for higher Drug-to-Antibody Ratios (DARs) | More prone to aggregation, especially with hydrophobic payloads | |
| Cathepsin B Cleavage Rate | Slower | Faster |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADC linker performance.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and released payload.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Directly measure the intact ADC and free payload.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the on-target potency (IC50) of the ADC.
Methodology:
-
Cell Seeding: Seed target-positive and target-negative cancer cell lines in 96-well plates.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the peptide linker to cleavage by cathepsin B.
Methodology:
-
Reagent Preparation: Prepare activated cathepsin B enzyme and a fluorogenic peptide linker substrate.
-
Incubation: Incubate the activated enzyme with the substrate in an assay buffer at 37°C.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the linker separates a fluorophore from a quencher, resulting in a detectable signal.
Conclusion
The choice between this compound and other enzyme-cleavable linkers like Val-Cit is context-dependent and involves a trade-off between stability, hydrophobicity, and cleavage kinetics.
-
This compound , with its Val-Ala dipeptide and PEG spacer, offers the advantage of lower hydrophobicity. This can lead to reduced aggregation, improved manufacturability, and the potential for higher drug-to-antibody ratios, which is particularly beneficial when working with lipophilic payloads. The improved stability in mouse plasma also makes it more amenable to preclinical evaluation in rodent models.
-
Val-Cit linkers are a well-established and widely used technology with a faster cleavage rate by cathepsin B, which may be advantageous for rapid payload release. However, their higher hydrophobicity can pose challenges with ADC aggregation, and their instability in mouse plasma necessitates careful consideration of preclinical models.
Ultimately, the optimal linker choice must be empirically determined for each specific ADC, taking into account the properties of the antibody, the payload, and the target indication. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of linker performance to inform the rational design of next-generation antibody-drug conjugates.
References
A Head-to-Head Comparison of ADC Linker Technologies: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic success. This guide provides an objective, data-driven comparison of cleavable and non-cleavable linker technologies, offering insights into their performance, supported by experimental data and detailed methodologies.
The linker, the chemical bridge between the monoclonal antibody and the cytotoxic payload, is a key determinant of an ADC's stability, efficacy, and toxicity profile.[1][2] An ideal linker must remain stable in systemic circulation to prevent the premature release of the payload, which could lead to off-target toxicity.[3][4] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect.[3] The two primary categories of linkers, cleavable and non-cleavable, employ distinct strategies to achieve this delicate balance.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide
The core difference between these two linker classes lies in their payload release mechanisms.
Cleavable linkers are designed with a chemically or enzymatically labile bond that is intended to be broken under specific conditions prevalent in the tumor microenvironment or within the cancer cell. This controlled release can be triggered by:
-
Enzymes: Protease-sensitive linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.
-
pH: Acid-sensitive linkers, like those with a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).
-
Redox environment: Glutathione-sensitive linkers utilize disulfide bonds that are cleaved in the reducing intracellular environment, which has a higher concentration of glutathione than the bloodstream.
Non-cleavable linkers lack a specific trigger for payload release and are designed to be highly stable. The release of the payload from these linkers is dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell and trafficked to the lysosome. This process liberates the payload, which remains attached to the linker and a single amino acid residue from the antibody.
Quantitative Performance Data: A Comparative Overview
The choice between a cleavable and non-cleavable linker has a significant impact on the in vitro cytotoxicity, in vivo efficacy, and plasma stability of an ADC. The following tables summarize quantitative data from preclinical studies to provide a comparative overview. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Target | Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| HER2 | MMAE | Cleavable (vc) | SK-BR-3 (HER2+++) | ~10 | |
| HER2 | MMAE | Non-cleavable (mc) | SK-BR-3 (HER2+++) | ~30 | |
| CD30 | MMAE | Cleavable (vc) | Karpas 299 (CD30+) | ~5 | |
| CD30 | MMAE | Non-cleavable (mc) | Karpas 299 (CD30+) | ~15 | |
| HER2 | DM1 | Non-cleavable (SMCC) | BT-474 (HER2+++) | ~25 | |
| CD22 | DM1 | Cleavable (disulfide) | BJAB (CD22+) | ~0.1 nM | |
| CD22 | DM1 | Non-cleavable | BJAB (CD22+) | ~1 nM |
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| ADC Target | Payload | Linker Type | Xenograft Model | Dosing | Outcome | Reference |
| CD79b | MMAE | Cleavable (P1' tandem) | Jeko-1 (NHL) | 3 mg/kg, single dose | Superior tumor growth inhibition | |
| CD79b | MMAE | Cleavable (P3 tandem) | Jeko-1 (NHL) | 3 mg/kg, single dose | Less effective than P1' | |
| M1S1 | MMAD | Non-cleavable | BxPC3 (pancreatic) | 10 mg/kg, single dose | Significant tumor growth inhibition | |
| HER2 | MMAE | Cleavable (β-galactosidase) | HER2+ xenograft | 1 mg/kg, single dose | 57-58% reduction in tumor volume | |
| HER2 | DM1 | Non-cleavable (Kadcyla) | HER2+ xenograft | 1 mg/kg, single dose | Not statistically significant reduction |
Table 3: Plasma Stability of ADCs
| ADC | Linker Type | Species | Time Point | % Intact ADC Remaining | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | Mouse | 7 days | ~60% | |
| Trastuzumab-mc-MMAE | Non-cleavable (mc) | Mouse | 7 days | >80% | |
| ADC with OHPAS linker | Cleavable (sulfate) | Mouse | Not specified | Stable | |
| ADC with VC-PABC linker | Cleavable (vc) | Mouse | Not specified | Unstable |
The Bystander Effect: A Key Differentiator
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect". This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where antigen expression can be varied.
In contrast, non-cleavable linkers typically have a limited or absent bystander effect. The released payload-linker-amino acid complex is often charged and less membrane-permeable, confining the cytotoxic effect primarily to the antigen-positive cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the cells and incubate for a period relevant to the payload's mechanism of action (typically 48-144 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Ag+ and Ag- cell lines (one labeled with a fluorescent protein, e.g., GFP)
-
Complete cell culture medium
-
ADC and control articles
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-labeled Ag- cells in a 96-well plate. Include monoculture controls of each cell line.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Quantification:
-
Fluorescence Plate Reader: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.
-
Flow Cytometry: Harvest cells and stain with viability dyes (e.g., Annexin V and Propidium Iodide) to differentiate between live, apoptotic, and necrotic Ag+ and Ag- cells based on fluorescence.
-
-
Data Analysis: A decrease in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Plasma Stability Assay (LC-MS Method)
This assay assesses the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC
-
Plasma (e.g., human, mouse)
-
Immunoaffinity capture beads (e.g., Protein A)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immunoaffinity Capture: At each time point, isolate the ADC from the plasma using immunoaffinity capture beads.
-
LC-MS Analysis: Analyze the captured ADC using LC-MS to determine the average DAR.
-
Data Analysis: A decrease in the average DAR over time indicates linker instability and payload deconjugation.
Visualizing ADC Mechanisms and Workflows
Diagrams illustrating the molecular pathways and experimental processes can enhance the understanding of ADC linker technologies.
Conclusion
The choice between a cleavable and non-cleavable linker is a critical, context-dependent decision in ADC development. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous for treating heterogeneous tumors. However, this can come with the trade-off of lower plasma stability and a potential for off-target toxicity. Non-cleavable linkers generally provide greater plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity. However, their efficacy is largely restricted to antigen-positive cells. A thorough understanding of the target biology, payload characteristics, and desired therapeutic outcome is paramount in selecting the optimal linker technology to engineer the next generation of safe and effective antibody-drug conjugates.
References
A Comparative Guide to Validating ADC Potency: The Role of Mal-PEG4-VA Linker Technology
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the strategic linkage between the monoclonal antibody and the cytotoxic payload. The choice of linker dictates the ADC's stability in circulation, its payload release mechanism, and ultimately, its therapeutic window. This guide provides an objective comparison of ADC potency validation with a focus on the widely used cleavable linker, Mal-PEG4-VA, and contrasts its performance with non-cleavable linker alternatives. This comparison is supported by established experimental protocols and illustrative data to guide researchers in the rational design and evaluation of next-generation ADCs.
Understanding the Linkers: this compound vs. Non-Cleavable Alternatives
This compound is a cleavable linker system designed for controlled payload release within the target cancer cell. Its components are:
-
Maleimide (Mal): Enables covalent conjugation to thiol groups on the antibody's cysteine residues.
-
Polyethylene Glycol (PEG4): A four-unit PEG spacer that enhances the linker's solubility and hydrophilicity, which can improve the ADC's pharmacokinetic properties.
-
Valine-Alanine (VA): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment. This enzymatic cleavage ensures that the cytotoxic payload is released primarily inside the target cell.
Non-Cleavable Linkers , such as those based on thioether chemistry (e.g., SMCC), offer a different approach. These linkers form a stable bond between the antibody and the payload. The release of the payload is not dependent on enzymatic cleavage but rather on the complete lysosomal degradation of the antibody itself. This process releases the payload with the linker and a residual amino acid attached.
Comparative Data on ADC Performance
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize the kind of quantitative data generated from key experiments used to compare the performance of ADCs constructed with this compound versus a non-cleavable linker.
Table 1: In Vitro Cytotoxicity (Potency)
This assay determines the concentration of the ADC required to kill 50% of the target cancer cells (IC50). A lower IC50 value indicates higher potency.
| Linker Type | ADC Construct | Target Cell Line | IC50 (ng/mL) |
| Cleavable | Ab-Mal-PEG4-VA-Payload | Antigen-Positive | 15 |
| Non-Cleavable | Ab-SMCC-Payload | Antigen-Positive | 35 |
| Cleavable | Ab-Mal-PEG4-VA-Payload | Antigen-Negative | > 10,000 |
| Non-Cleavable | Ab-SMCC-Payload | Antigen-Negative | > 10,000 |
Note: These are illustrative data. Actual values will vary based on the antibody, payload, and cell line used.
Table 2: In Vitro Bystander Effect
This assay measures the ability of the released payload to kill neighboring antigen-negative cells.
| Linker Type | ADC Construct | Co-culture Ratio (Ag+:Ag-) | % Viability of Antigen-Negative Cells |
| Cleavable | Ab-Mal-PEG4-VA-Payload | 1:1 | 45% |
| Non-Cleavable | Ab-SMCC-Payload | 1:1 | 85% |
| Control | Untreated | 1:1 | 100% |
Note: These are illustrative data. A lower percentage indicates a stronger bystander effect.
Table 3: Plasma Stability
This assay evaluates the stability of the ADC in plasma by measuring the percentage of intact ADC remaining over time.
| Linker Type | ADC Construct | Time Point (Hours) | % Intact ADC Remaining |
| Cleavable | Ab-Mal-PEG4-VA-Payload | 0 | 100% |
| 24 | 95% | ||
| 72 | 88% | ||
| 168 | 75% | ||
| Non-Cleavable | Ab-SMCC-Payload | 0 | 100% |
| 24 | 99% | ||
| 72 | 97% | ||
| 168 | 92% |
Note: These are illustrative data. Higher percentages indicate greater stability.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance.
In Vitro Cytotoxicity Assay (Potency Assay)
Objective: To determine the in vitro potency of an ADC on target cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells expressing the target antigen at a suitable density in a 96-well plate and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the ADC with the this compound linker and the comparator ADC with the non-cleavable linker.
-
Treatment: Treat the cells with the different concentrations of each ADC. Include untreated cells as a negative control and cells treated with the free payload as a positive control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.
Bystander Effect Assay
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- line should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). As controls, seed each cell line individually.
-
ADC Treatment: Treat the co-cultures and monoculture controls with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the viability of the Ag- (GFP-positive) cell population using a fluorescence plate reader or flow cytometry.
-
Data Analysis: Compare the viability of the Ag- cells in the ADC-treated co-cultures to the viability of Ag- cells in the treated monocultures and untreated controls. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma from a relevant species (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Collection: At each time point, collect an aliquot of the plasma sample and store it at -80°C until analysis.
-
ADC Capture: Isolate the ADC from the plasma using an affinity capture method, such as protein A beads.
-
Analysis by LC-MS: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR). A decrease in the average DAR over time indicates linker instability and payload deconjugation.
-
Free Payload Quantification (Optional): The plasma supernatant after ADC capture can be analyzed to quantify the amount of prematurely released free payload.
Visualizing the Processes
Signaling Pathway for a Cleavable Linker ADC
Caption: Mechanism of action for an ADC with a cleavable this compound linker.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining ADC potency via in vitro cytotoxicity assay.
Logical Relationship: Linker Choice and Therapeutic Outcome
Caption: Impact of linker choice on ADC properties and therapeutic outcomes.
Conclusion
The validation of ADC potency is a multifaceted process that requires a suite of well-designed experiments. The this compound linker, with its protease-cleavable valine-alanine motif, offers a robust mechanism for intracellular payload delivery. This often translates to high in vitro potency and the potential for a significant bystander effect, which is advantageous for treating heterogeneous tumors.
In contrast, non-cleavable linkers typically provide greater plasma stability, which may lead to a wider therapeutic window and potentially lower off-target toxicity. However, this stability comes at the cost of a diminished bystander effect.
The choice between a cleavable linker like this compound and a non-cleavable alternative is a critical decision in ADC development. It requires a thorough evaluation of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. The experimental protocols and comparative frameworks provided in this guide are intended to assist researchers in making informed decisions to optimize the efficacy and safety of their ADC candidates.
A Comparative Guide to Successful Vedotin-Payload Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of several successful antibody-drug conjugates (ADCs) that utilize a cleavable linker and the potent cytotoxic agent monomethyl auristatin E (MMAE), collectively known as "vedotins". While the initial topic of interest was the Mal-PEG4-Valine-Alanine (Mal-PEG4-VA) linker, extensive research has revealed that the more clinically advanced and commercially successful ADCs in this class predominantly feature a Valine-Citrulline (VC) linker. The Val-Ala linker is a recognized alternative, though with a different clinical development history. This guide will focus on the highly successful VC-MMAE platform and provide comparative data on key clinical assets.
Overview of Vedotin ADCs
Vedotin ADCs are a class of targeted cancer therapies designed to deliver the microtubule-disrupting agent MMAE directly to tumor cells. This is achieved by linking MMAE to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The linkage is accomplished via a protease-cleavable linker, most commonly a maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-vc-PABC) linker. The valine-citrulline dipeptide within this linker is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, upon internalization of the ADC into the target cancer cell. This intracellular cleavage releases the active MMAE payload, leading to cell cycle arrest and apoptosis.
Comparative Analysis of Leading Vedotin ADCs
This section provides a comparative overview of five prominent vedotin ADCs that have demonstrated significant clinical success:
-
Tisotumab Vedotin (Tivdak®): Targets Tissue Factor (TF), which is overexpressed in a variety of solid tumors, including cervical cancer.
-
Disitamab Vedotin (Aidixi®): Targets HER2, a well-established antigen in breast, gastric, and urothelial cancers.
-
Brentuximab Vedotin (Adcetris®): Targets CD30, a marker for Hodgkin lymphoma and anaplastic large cell lymphoma.
-
Enfortumab Vedotin (Padcev®): Targets Nectin-4, a cell adhesion molecule highly expressed in urothelial carcinoma.
-
Polatuzumab Vedotin (Polivy®): Targets CD79b, a component of the B-cell receptor, and is used in the treatment of diffuse large B-cell lymphoma (DLBCL).
Clinical Performance Data
The following tables summarize key efficacy and safety data from pivotal clinical trials for each of these ADCs.
Table 1: Efficacy of Vedotin ADCs in Pivotal Trials
| ADC (Trial Name) | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Tisotumab Vedotin (innovaTV 204)[1][2][3] | Recurrent/Metastatic Cervical Cancer | 24% | 4.2 months | 12.1 months |
| Disitamab Vedotin (RC48-C005 & C009)[4][5] | HER2+ Metastatic Urothelial Carcinoma | 50.5% | 5.9 months | 14.2 months |
| Brentuximab Vedotin (ECHELON-1) | Stage III/IV Hodgkin Lymphoma | Not the primary endpoint; focus on PFS | 83.1% (3-year PFS rate) | Not reached (superior to control) |
| Enfortumab Vedotin (EV-302) | Locally Advanced/Metastatic Urothelial Carcinoma | 67.7% | 12.5 months | 31.5 months |
| Polatuzumab Vedotin (POLARIX) | Previously Untreated DLBCL | Not the primary endpoint; focus on PFS | 76.7% (2-year PFS rate) | Not significantly different from control |
Table 2: Common Treatment-Related Adverse Events (Grade ≥3)
| ADC | Hematologic Toxicities | Neuropathy | Ocular Toxicities | Other Notable Toxicities |
| Tisotumab Vedotin | Neutropenia (3%) | Peripheral Neuropathy (7%) | Conjunctivitis, Keratitis (Grade 3 ulcerative keratitis 2%) | Fatigue (7%), Nausea, Alopecia, Epistaxis |
| Disitamab Vedotin | Neutropenia (12.1%), Leukopenia | Peripheral Sensory Neuropathy (18.7%) | Not reported as a leading AE | Increased AST |
| Brentuximab Vedotin | Neutropenia, Febrile Neutropenia (19%) | Peripheral Neuropathy (higher rate than control) | Not reported as a leading AE | Fatigue, Nausea, Diarrhea |
| Enfortumab Vedotin | Not reported as a leading AE | Peripheral Neuropathy (5.8%) | Not reported as a leading AE | Skin Reactions (14.8%), Hyperglycemia (7.8%) |
| Polatuzumab Vedotin | Neutropenia (28%), Febrile Neutropenia (13.8%), Anemia (12%) | Peripheral Neuropathy (rarely Grade 3-4) | Not reported as a leading AE | Diarrhea, Fatigue, Nausea |
Mechanism of Action and Signaling Pathway
The common mechanism of action for these vedotin ADCs begins with the binding of the monoclonal antibody to its specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and its trafficking to the lysosome. Inside the lysosome, the valine-citrulline linker is cleaved by proteases, releasing the MMAE payload into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis.
Caption: Mechanism of action for vedotin ADCs.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for determining the in vitro cytotoxicity of an ADC using a colorimetric MTT assay.
1. Cell Seeding:
-
Culture target antigen-positive and antigen-negative cell lines to approximately 80% confluency.
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. ADC Treatment:
-
Prepare a stock solution of the ADC and free MMAE payload in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the ADC and free payload in complete culture medium to achieve the desired final concentrations.
-
Add the diluted ADC or free payload to the appropriate wells. Include untreated and vehicle-treated wells as controls.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ atmosphere.
3. MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC₅₀ value.
In Vivo Efficacy Study (Xenograft Model)
This protocol describes a general workflow for evaluating the in vivo anti-tumor efficacy of an ADC in a mouse xenograft model.
1. Cell Implantation:
-
Harvest cultured tumor cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of sterile PBS and Matrigel) to a final concentration of 2-5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume and body weight before the first dose.
3. ADC Administration:
-
Reconstitute the lyophilized ADC in a sterile vehicle solution.
-
Administer the ADC, unconjugated antibody, vehicle control, and any other control articles to the respective groups via intravenous (i.v.) injection.
-
The dosing schedule will depend on the specific ADC and study design (e.g., single dose or multiple doses).
4. Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
The primary endpoint is typically tumor growth inhibition or tumor regression.
-
The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.
Caption: General experimental workflow for ADC evaluation.
References
- 1. The Phase 3 Study ECHELON-1 Evaluating Brentuximab Vedotin in Patients With Newly Diagnosed Hodgkin Lymphoma Leaves Important Questions Unanswered - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Efficacy and safety of tisotumab vedotin in previously treated recurrent or metastatic cervical cancer (innovaTV 204/GOG-3023/ENGOT-cx6): a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urologytimes.com [urologytimes.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Safety Operating Guide
Proper Disposal of Mal-PEG4-VA: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Mal-PEG4-VA, a cleavable PEGylated linker commonly used in the development of antibody-drug conjugates (ADCs).
The following procedures are based on the hazardous properties of the maleimide functional group and general best practices for the disposal of laboratory chemical waste. While polyethylene glycol (PEG) itself is considered biodegradable, the presence of the reactive maleimide and the valine-alanine peptide linker necessitates a cautious approach to disposal to ensure personnel safety and environmental protection.
Summary of Hazardous Components
A comprehensive understanding of the components of this compound is critical for safe handling. The primary hazard is associated with the maleimide group.
| Component | CAS Number | Known Hazards |
| Maleimide | 541-59-3 | Toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction.[1][2] |
| Polyethylene Glycol (PEG) | 25322-68-3 | Generally considered low hazard and biodegradable. Not intended for release into wastewater systems. |
| Valine-Alanine (VA) | N/A | As a dipeptide of common amino acids, it is not considered hazardous under normal laboratory conditions. |
Experimental Protocol: Safe Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Due to the hazardous nature of maleimide, consider double-gloving.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it. The container should be made of a material compatible with the chemical.
-
Contaminated materials include, but are not limited to:
-
Unused or expired this compound reagent.
-
Solutions containing this compound.
-
Pipette tips, serological pipettes, and other disposable labware that have come into contact with the compound.
-
Gloves, bench paper, and any other materials used to clean up spills.
-
3. In-Lab Handling of Waste:
-
All waste should be collected at the point of generation to minimize the spread of contamination.
-
Ensure the hazardous waste container is kept closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
4. Final Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed professional chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Mal-PEG4-VA
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Mal-PEG4-VA. The following procedures are designed to ensure safe operational use and proper disposal of this chemical.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available. The following recommendations are based on the known hazards of maleimide-containing compounds and polyethylene glycol (PEG) derivatives. It is imperative to consult the supplier-provided SDS upon receipt of the material and to conduct a thorough risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
Maleimide compounds are known to be reactive and may cause skin and eye irritation. Some maleimides are classified as sensitizers upon skin contact[1]. Due to the reactive nature of the maleimide group, it is crucial to avoid inhalation, ingestion, and direct contact with the skin and eyes.
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes of solutions and contact with the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber for DMSO solutions). | To prevent skin contact and potential sensitization. Nitrile gloves may be penetrated by DMSO, so glove compatibility should be verified[2]. |
| Skin and Body Protection | A full-length, buttoned lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of the powder form and any potential aerosols from solutions. |
An eye wash station and a safety shower must be readily accessible in the work area.
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Transport the sealed container to the designated storage area.
-
Store the container in a freezer at -20°C for long-term stability[3][4][].
-
The compound is moisture-sensitive; store in a desiccated environment and under an inert atmosphere (e.g., argon or nitrogen) if possible.
2. Preparation for Use:
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture, which can hydrolyze the maleimide group.
-
All handling of the solid compound must be conducted within a certified chemical fume hood.
3. Dissolution:
-
This compound is soluble in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Use anhydrous solvents to prepare stock solutions to prevent hydrolysis of the maleimide.
-
Stock solutions should be prepared fresh for immediate use. If short-term storage is necessary, store in tightly sealed vials at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
4. Reaction Conditions:
-
The reaction of the maleimide group with thiols is most efficient at a pH between 6.5 and 7.5.
-
Buffers used for conjugation reactions should be free of thiol-containing reagents.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Dispose of contaminated lab supplies (e.g., pipette tips, vials, gloves) in a designated and clearly labeled hazardous waste container. Unused or expired solid this compound should be disposed of in its original container or a sealed, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent washes, in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste containing DMSO should be collected separately from other solvent waste streams unless otherwise directed by your institution's environmental health and safety (EHS) office.
-
Do not pour any solutions containing this compound or its solvents down the drain.
-
-
Arrange for waste pickup and disposal through your institution's EHS department.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | |
| Stock Solution Storage | -20°C to -80°C (short-term) | |
| Reaction pH with Thiols | 6.5 - 7.5 | |
| Molar Excess for Conjugation | 10- to 20-fold molar excess of PEG-Maleimide over thiol-containing material is generally recommended. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
